Isometronidazole
Description
Propriétés
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXWJXPKLRYMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220766 | |
| Record name | Isometronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-19-1 | |
| Record name | Isometronidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isometronidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isometronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WI2PRW4QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isometronidazole (CAS 705-19-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometronidazole, with the CAS registry number 705-19-1, is a synthetic nitroimidazole derivative. It is structurally an isomer of the widely used antimicrobial agent, metronidazole.[1] this compound is of significant interest to the scientific community for its potential therapeutic applications, primarily as an antimicrobial agent and a hypoxic cell sensitizer in cancer therapy. Its biological activity is intrinsically linked to the nitro group on the imidazole ring, which is a key feature for its mechanism of action.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application in research and medicine. The key properties of this compound are summarized below.
Structural Information
-
IUPAC Name: 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol
-
Synonyms: 2-Methyl-4-nitro-1H-imidazole-1-ethanol, 1-(2-Hydroxyethyl)-2-methyl-4-nitroimidazole, Izoklion, Mizonidazole[2][3]
-
CAS Number: 705-19-1
-
Molecular Formula: C₆H₉N₃O₃[4]
-
Molecular Weight: 171.15 g/mol
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 126.7-127.8 °C | [Kim, Pilho; Journal of Medicinal Chemistry, (2009), 52(5), 1317-1328] |
| 128-130 °C | [BOC Sciences] | |
| Solubility | Weak water solubility | [BOC Sciences] |
| Low lipophilicity | [BOC Sciences] | |
| Appearance | Pale Yellow to Orange Solid | [BOC Sciences] |
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an antimicrobial agent against anaerobic organisms and as a hypoxic cell sensitizer. Both actions are predicated on the reductive activation of its nitro group.
Antimicrobial Activity
As a member of the nitroimidazole class, this compound's antimicrobial effect is selective for anaerobic bacteria and protozoa. In the low-oxygen environment of these organisms, the nitro group of this compound is reduced by cellular reductases, such as ferredoxin. This reduction process leads to the formation of highly reactive nitroso radicals and other cytotoxic intermediates. These reactive species can then interact with and damage critical cellular components, most notably DNA, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.
References
An In-depth Technical Guide to the Synthesis and Characterization of Isometronidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Isometronidazole, a significant nitroimidazole derivative. This document details the chemical pathways for its synthesis, extensive protocols for its characterization, and summarizes its physicochemical and spectroscopic data.
Introduction
This compound, chemically known as 1-(2-hydroxyethyl)-2-methyl-4-nitro-1H-imidazole, is an isomer of the widely used antimicrobial agent, metronidazole. As a synthetic nitroimidazole derivative, it exhibits broad-spectrum activity against anaerobic bacteria and certain protozoa.[1] The biological activity of this compound is attributed to its nitro group, which, upon reduction within microbial cells, forms reactive intermediates that induce DNA damage and inhibit nucleic acid synthesis, ultimately leading to cell death.[1] This guide serves as a technical resource for professionals engaged in the research and development of nitroimidazole-based therapeutics.
Synthesis of this compound
The synthesis of this compound primarily involves the N-alkylation of 2-methyl-4(5)-nitroimidazole. The starting material, a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole, is commercially available or can be synthesized through the nitration of 2-methylimidazole. The subsequent alkylation is a critical step that introduces the 2-hydroxyethyl group onto the imidazole ring. Two common synthetic routes are outlined below.
Synthesis of the Precursor: 2-Methyl-4(5)-nitroimidazole
The precursor, 2-methyl-4(5)-nitroimidazole, is typically prepared by the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.[2]
Experimental Protocol: Synthesis of 2-Methyl-4(5)-nitroimidazole [2]
-
Materials: 2-methylimidazole, concentrated nitric acid, concentrated sulfuric acid, ice.
-
Procedure:
-
Dissolve 2-methylimidazole (0.44 moles, 36 grams) in concentrated nitric acid (6 mL). Control the exothermic reaction by adding ice to maintain a temperature of 30-40°C.
-
Slowly add concentrated sulfuric acid (5 mL) to the solution.
-
Heat the reaction mixture to boiling for 1 hour.
-
Cool the mixture and then add a 1:1 mixture of concentrated sulfuric acid and nitric acid (8 mL).
-
Heat the reaction mixture for an additional hour.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the precipitate and wash it three times with water.
-
Dry the precipitate in the air to obtain 2-methyl-5(4)-nitroimidazole.
-
Synthesis of this compound via Alkylation
Method A: Reaction with Ethylene Oxide
A common and efficient method for the synthesis of this compound involves the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide in the presence of an acid catalyst, such as formic acid or phosphoric acid.[3] This reaction leads to the formation of a mixture of this compound (4-nitro isomer) and metronidazole (5-nitro isomer).
Experimental Protocol: Synthesis of this compound with Ethylene Oxide
-
Materials: 2-methyl-4(5)-nitroimidazole, ethylene oxide, formic acid (98-100%), water, sulfuric acid, ammonia water.
-
Procedure:
-
Dissolve 254 parts of 2-methyl-4(5)-nitroimidazole in 736 parts of 98% formic acid.
-
Introduce 176 parts of ethylene oxide into the solution at 30-40°C over 20-30 minutes with thorough stirring.
-
Stir the mixture for 2.5 hours at 30-40°C.
-
Distill off the formic acid under reduced pressure (30 mbar) with a water bath temperature up to 85°C.
-
Add 600 parts of water to the evaporation residue.
-
Adjust the pH of the acidic solution to 1.25 with concentrated sulfuric acid at 20°C to precipitate unreacted 2-methyl-4(5)-nitroimidazole.
-
Stir the mixture for 1 hour at 20-30°C, then filter off the solid and wash with water.
-
Adjust the pH of the filtrate and wash water to 6 with ammonia water at 20°C.
-
Cool the mixture in an ice bath for 1 hour to precipitate the product, a mixture of this compound and metronidazole.
-
Filter the product and purify by recrystallization.
-
Method B: Reaction with 2-Chloroethanol
An alternative route involves the alkylation of 2-methyl-4(5)-nitroimidazole with 2-chloroethanol. This reaction is typically carried out in the presence of a base and a suitable solvent.
Experimental Protocol: Synthesis of this compound with 2-Chloroethanol
-
Materials: 2-methyl-4(5)-nitroimidazole, 2-chloroethanol, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of 2-methyl-4(5)-nitroimidazole (7.87 mmol) in acetonitrile, add potassium carbonate (8.7 mmol).
-
Stir the mixture for 15 minutes.
-
Add 2-chloroethanol (15.74 mmol) dropwise.
-
Heat the reaction mixture at 60°C and monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, evaporate the solvent.
-
Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography.
-
The following diagram illustrates the general synthesis pathway of this compound.
Caption: General synthesis pathway for this compound.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and purity assessment of this compound.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-5 | ~8.2 | s | Imidazole ring proton |
| N-CH₂ | ~4.7 | t | Methylene protons adjacent to imidazole N |
| CH₂-OH | ~4.3 | t | Methylene protons adjacent to hydroxyl group |
| -OH | Variable | s (broad) | Hydroxyl proton |
| C-CH₃ | ~2.4 | s | Methyl protons |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C4 (C-NO₂) | ~147 | Carbon bearing the nitro group |
| C2 (C-CH₃) | ~145 | Carbon bearing the methyl group |
| C5 | ~121 | Imidazole ring carbon |
| N-CH₂ | ~48 | Methylene carbon adjacent to imidazole N |
| CH₂-OH | ~63 | Methylene carbon adjacent to hydroxyl group |
| C-CH₃ | ~13 | Methyl carbon |
Experimental Protocol: NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the purified this compound sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and multiplicity to confirm the structure.
-
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is expected to show characteristic absorption bands for the hydroxyl, nitro, and imidazole groups. The FTIR spectrum of metronidazole provides a close reference for the expected peaks in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=N stretch (imidazole ring) | ~1520 |
| N=O asymmetric stretch (nitro group) | ~1530 |
| N=O symmetric stretch (nitro group) | ~1370 |
| C-O stretch (alcohol) | 1050-1150 |
Experimental Protocol: FTIR Spectroscopy
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Acquire the background spectrum.
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Analyze the positions and shapes of the absorption bands to identify functional groups.
-
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak [M]⁺ is expected at m/z 171.15. The fragmentation pattern will be characteristic of the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., EI or ESI).
-
Procedure:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
-
Chromatographic Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of synthesized this compound and for separating it from its isomer, metronidazole. Reversed-phase HPLC with a C18 column is commonly employed.
Experimental Protocol: HPLC Analysis
-
Instrument: A High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M KH₂PO₄, pH 3.5) and an organic solvent (e.g., acetonitrile). A gradient or isocratic elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroimidazole chromophore absorbs, typically around 320 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms to determine the retention time and peak area, which are used to assess purity and quantify the analyte.
-
The following diagram illustrates a general workflow for the characterization of this compound.
Caption: General workflow for the characterization of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. While specific experimental data for this compound is limited, the properties are expected to be similar to its isomer, metronidazole.
| Property | Value (Metronidazole as reference) |
| Molecular Formula | C₆H₉N₃O₃ |
| Molecular Weight | 171.15 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 159-163 °C |
| Solubility | Sparingly soluble in water and ethanol; soluble in dilute acids. |
| pKa | ~2.5 (imidazole ring) |
Mechanism of Action
The antimicrobial activity of this compound is dependent on the reduction of its nitro group. This process occurs preferentially in anaerobic organisms, which have the necessary low redox potential.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes, primarily involving the alkylation of 2-methyl-4(5)-nitroimidazole, are well-established. A comprehensive suite of analytical techniques, including NMR, FTIR, MS, and HPLC, is essential for the unambiguous structural confirmation and purity assessment of the final product. Understanding the physicochemical properties and mechanism of action of this compound is fundamental for its further development as a potential therapeutic agent. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
References
Isometronidazole's Mechanism of Action: A Technical Guide
Disclaimer: Isometronidazole is a synthetic nitroimidazole derivative, structurally similar to metronidazole. Due to a lack of extensive specific research on this compound, this guide outlines its mechanism of action based on the well-established activity of metronidazole. The biochemical and molecular processes described are largely inferred from studies on metronidazole and are presumed to be highly comparable.
Introduction
This compound is a synthetic antimicrobial agent belonging to the nitroimidazole class of compounds.[1] It is primarily effective against anaerobic bacteria and certain protozoa.[1] The core of its biological activity lies in its nitro group, which is fundamental to its mechanism of action.[1] this compound acts as a prodrug that requires reductive activation within the target organism to exert its cytotoxic effects.
Core Mechanism: Reductive Activation and DNA Damage
The selective toxicity of this compound towards anaerobic and microaerophilic organisms is a direct consequence of their unique metabolic pathways. The mechanism can be dissected into several key stages:
Stage 1: Cellular Uptake this compound, being a small and lipophilic molecule, enters the microbial cell via passive diffusion.
Stage 2: Reductive Activation Under the low redox potential conditions characteristic of anaerobic organisms, the nitro group of this compound is reduced. This critical activation step is catalyzed by electron transport proteins with low redox potentials, such as ferredoxin or flavodoxin, which are abundant in anaerobes. In this process, a single electron is transferred to the nitro group, forming a highly reactive nitroso free radical.
Stage 3: Cytotoxicity and DNA Damage The generated nitroso free radicals are potent cytotoxic agents. They interact with and induce damage to various cellular macromolecules, with DNA being the primary target. The interaction with DNA leads to a loss of its helical structure, strand breakage, and ultimately, inhibition of nucleic acid synthesis. This irreversible damage to the genetic material is the principal cause of cell death.
Stage 4: Concentration Gradient and Enhanced Uptake The intracellular reduction of this compound maintains a concentration gradient that favors the continued influx of the drug into the cell, thereby amplifying its cytotoxic effect.
Signaling Pathway and Molecular Interactions
The following diagram illustrates the proposed signaling pathway for the activation and action of this compound, based on the metronidazole model.
Quantitative Data
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Gardnerella vaginalis | 4 µg/ml | [] |
| Minimum Bactericidal Concentration (MBC) | Gardnerella vaginalis | 16 µg/ml | [] |
| Peak Plasma Concentration (1.5g IV dose) | Human | 30-40 mg/L |
Experimental Protocols
The mechanism of action of nitroimidazoles like this compound has been elucidated through a variety of experimental techniques. Below are outlines of key methodologies.
5.1. Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations
-
Objective: To determine the minimum concentration of the drug that inhibits visible growth and the minimum concentration that kills 99.9% of the initial bacterial inoculum.
-
Protocol:
-
A series of twofold dilutions of this compound are prepared in a suitable liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the test organism (e.g., 10^6 colony-forming units per ml).
-
The cultures are incubated under appropriate anaerobic conditions for a specified period (e.g., 48 hours).
-
The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.
-
To determine the MBC, aliquots from the clear tubes are subcultured onto drug-free agar plates.
-
The plates are incubated, and the MBC is the lowest concentration from which no bacterial growth occurs on the subculture plates.
-
5.2. DNA Damage Assays
-
Objective: To assess the extent of DNA damage induced by the drug.
-
Protocol (Comet Assay):
-
Microbial cells are exposed to this compound for a defined period.
-
The cells are then embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving the DNA.
-
The slides are subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
The following diagram outlines the workflow for a typical DNA damage assay.
Conclusion
The antimicrobial efficacy of this compound is intrinsically linked to its chemical structure, specifically the nitro group. Its mechanism of action, inferred from the extensive research on metronidazole, involves a process of reductive activation within anaerobic microorganisms, leading to the generation of cytotoxic free radicals that cause lethal damage to DNA. This targeted activation ensures its selective toxicity against anaerobic pathogens while sparing aerobic host cells. Further research specifically focused on this compound is warranted to delineate any subtle differences in its activity and spectrum compared to other nitroimidazoles.
References
An In-Depth Technical Guide to Isometronidazole: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometronidazole, a 4-nitroimidazole derivative, represents a significant scaffold in medicinal chemistry. As a structural isomer of the widely-used antimicrobial agent metronidazole (a 5-nitroimidazole), this compound and its analogs offer a platform for developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and experimental evaluation of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial and radiosensitizing agents.
Core Concepts: The Nitroimidazole Scaffold
The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group. Under the anaerobic or hypoxic conditions characteristic of certain bacterial and protozoal infections, as well as solid tumors, the nitro group undergoes a series of one-electron reductions. This process is catalyzed by microbial nitroreductases, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms. The reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species are cytotoxic, primarily through their interaction with DNA, leading to strand breaks and loss of helical structure, ultimately resulting in cell death.[1][2]
Synthesis of this compound and Its Analogs
The synthesis of this compound, 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole, and its derivatives typically involves the N-alkylation of a 2-methyl-4(5)-nitroimidazole precursor. The regioselectivity of this reaction is a critical factor, yielding both the 4-nitro (this compound) and 5-nitro (metronidazole) isomers.
General Synthetic Approach
A common route to this compound involves the reaction of 2-methyl-4(5)-nitroimidazole with an alkylating agent, such as 2-chloroethanol or ethylene oxide, in a suitable solvent and often in the presence of a base to facilitate the nucleophilic substitution.[3][4]
Illustrative Synthetic Workflow
References
- 1. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metronidazole - Wikipedia [en.wikipedia.org]
- 3. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
- 4. US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles - Google Patents [patents.google.com]
An In-Depth Technical Guide to the In Vitro Activity of Metronidazole and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a comprehensive overview of the in vitro activity of metronidazole, a key antimicrobial agent from the 5-nitroimidazole class. Due to the limited specific data on "isometronidazole" in publicly available literature, this document focuses on the extensively studied parent compound, metronidazole. Its activity is primarily directed against anaerobic microorganisms, including protozoa and bacteria. The principles and methodologies described herein are fundamental to the in vitro assessment of this class of compounds. This guide details its mechanism of action, summarizes its activity against key pathogens through quantitative data, and provides standardized experimental protocols for its evaluation.
Mechanism of Action
Metronidazole is a prodrug that requires reductive activation to exert its cytotoxic effects. This selective activation occurs only in anaerobic or microaerophilic organisms, which possess the necessary low redox potential electron-transfer proteins, such as ferredoxin.
The key steps are:
-
Cellular Uptake: The small, uncharged metronidazole molecule passively diffuses across the cell membrane of the anaerobic microorganism.
-
Reductive Activation: Inside the cell, the nitro group of the metronidazole molecule is reduced. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in protozoa or nitroreductases in bacteria.[1][2] This reduction creates a short-lived, highly reactive nitroso free radical.
-
DNA Damage: The reactive intermediate binds to and disrupts the helical structure of the organism's DNA, leading to strand breakage and subsequent cell death.[3]
-
Drug Recycling: The reduction process maintains a concentration gradient, encouraging the further uptake of the drug into the cell.
Resistance to metronidazole is often linked to impaired activation of the drug. In Trichomonas vaginalis, resistance can arise from decreased activity of the PFOR enzyme system.[2] Similarly, resistant strains of Bacteroides fragilis have shown reduced nitroreductase activity and a decreased ability to take up the drug.[1]
Quantitative Data on In Vitro Activity
The efficacy of metronidazole is typically quantified by the Minimum Inhibitory Concentration (MIC) for bacteria or the Minimum Lethal Concentration (MLC) for protozoa. These values can vary based on the species, strain, and testing conditions (aerobic vs. anaerobic).
Table 1: Activity Against Anaerobic Bacteria
| Organism | Strain Type | MIC (µg/mL or mg/L) | Reference |
| Bacteroides fragilis group | 55 Strains | Comparable to Ornidazole | |
| Bacteroides fragilis | N/A | Highly Susceptible (Median MIC: 1 mg/L) | |
| Clostridium perfringens | N/A | Highly Susceptible | |
| Gardnerella vaginalis | 11 Strains | 2 - ≥128 mg/L (Median: 32 mg/L) | |
| Mobiluncus spp. | 14 Strains | 0.5 - ≥128 mg/L (Median: 16 mg/L) | |
| Various Anaerobes | 10 Strains | Mean MIC: 1 µg/mL (Aerobic w/ antioxidants) | |
| Propionibacterium | N/A | Often Resistant | |
| Actinomyces | N/A | Often Resistant |
Note: 1 µg/mL is equivalent to 1 mg/L.
Table 2: Activity Against Trichomonas vaginalis
| Strain Type / Condition | Testing Condition | MLC (µg/mL) | Reference |
| Clinically Cured Isolates | Aerobic | Geometric Mean: 24.1 | |
| Clinically Cured Isolates | Anaerobic | Geometric Mean: 1.6 | |
| Treatment-Resistant Isolates | Aerobic | Geometric Mean: 195.5 | |
| Treatment-Resistant Isolates | Anaerobic | Geometric Mean: 5.05 | |
| Isolates from Successful Treatment | N/A | Median: 6.3 | |
| General Clinical Isolates | Aerobic | Range: 0.5 - 32 | |
| Induced Resistant Strains | Anaerobic | 556 - 1,600 |
Table 3: Activity Against Giardia lamblia (trophozoites)
| Strain Type / Condition | Endpoint | Concentration (µg/mL or µM) | Reference |
| Axenic Culture | 100% Immobilization (24h) | Range: 1.6 - 50 µg/mL | |
| Metronidazole-Susceptible Lines | MIC | 6.3 µM | |
| Axenically Cultivated | LD50 (12h) | 500 µg/mL |
Experimental Protocols
Accurate in vitro testing requires standardized protocols. Below are detailed methodologies for determining the antimicrobial activity of metronidazole.
Protocol 1: MIC Determination for Anaerobic Bacteria (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Media Preparation: Prepare a suitable broth medium, such as Schaedler Broth or supplemented Brucella Broth. Autoclave and cool to room temperature inside an anaerobic chamber.
-
Inoculum Preparation:
-
Culture the anaerobic bacteria on an appropriate agar plate (e.g., Brucella agar with 5% laked sheep blood) in an anaerobic environment (35-37°C) for 24-48 hours.
-
Harvest colonies to create a suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of metronidazole in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using the prepared broth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate under anaerobic conditions at 35-37°C for 48 hours.
-
-
Result Interpretation: The MIC is the lowest concentration of metronidazole at which no visible growth (turbidity) is observed.
Protocol 2: MLC Determination for Trichomonas vaginalis
Susceptibility testing for T. vaginalis is critical, and results can differ significantly between aerobic and anaerobic conditions.
-
Media and Isolate Preparation:
-
Culture T. vaginalis isolates in Trypticase-Yeast Extract-Maltose (TYM) medium, supplemented with serum, at 37°C.
-
Harvest organisms in the logarithmic growth phase and adjust the concentration to approximately 1 x 10⁵ trichomonads/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of metronidazole.
-
In sterile culture tubes or a 96-well plate, perform serial dilutions of the drug in TYM medium to achieve the final desired concentrations (e.g., 0.2 to 400 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared T. vaginalis inoculum to each tube/well.
-
Include a drug-free growth control.
-
For anaerobic testing, incubate in an anaerobic jar or chamber at 37°C.
-
For aerobic testing, incubate in a standard CO₂ incubator at 37°C.
-
-
Result Interpretation:
-
After 48 hours of incubation, assess the viability of the trichomonads in each tube/well using an inverted microscope.
-
The MLC is the lowest concentration of metronidazole at which no motile trichomonads are observed.
-
Summary and Conclusion
The in vitro evaluation of metronidazole reveals its potent and selective activity against a wide range of anaerobic bacteria and protozoan parasites. Its efficacy is intrinsically linked to the metabolic machinery of these organisms, which reduces the drug to its active, DNA-damaging form. Quantitative data, primarily MIC and MLC values, confirm its high activity against pathogens like B. fragilis, T. vaginalis, and G. lamblia, although resistance is a documented concern. Standardized protocols for susceptibility testing are crucial for reproducible results and for monitoring the emergence of resistance, with the oxygen tension during incubation being a particularly critical variable for organisms like T. vaginalis. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the study and development of nitroimidazole-based antimicrobial agents.
References
- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro induced anaerobic resistance to metronidazole in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Isometronidazole: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometronidazole is a synthetic nitroimidazole derivative recognized for its antimicrobial properties.[1] Structurally identified as 1-(2-Hydroxyethyl)-2-methyl-4-nitro-1H-imidazole, it belongs to the same class as metronidazole, a widely studied and clinically significant antimicrobial agent.[1] Given the limited specific data available for this compound, this guide will leverage the extensive research on metronidazole to provide a comprehensive understanding of the probable pharmacokinetic and pharmacodynamic profile of this compound. It is presumed that as a nitroimidazole derivative, this compound shares fundamental mechanisms of action and disposition characteristics with metronidazole.
Core Concepts: Pharmacokinetics and Pharmacodynamics
The therapeutic efficacy and safety of a drug are governed by two key principles: pharmacokinetics and pharmacodynamics.
-
Pharmacokinetics (PK) : This branch of pharmacology studies how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[2]
-
Pharmacodynamics (PD) : This area focuses on what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.
Pharmacokinetics of Nitroimidazoles (with Metronidazole as the Archetype)
The following sections detail the ADME properties of metronidazole, which are expected to be analogous to this compound.
Absorption
Metronidazole is characterized by its excellent oral absorption.
-
Bioavailability : Oral administration of metronidazole tablets results in almost complete absorption, with a bioavailability exceeding 90%.
-
Routes of Administration : While oral administration is common, metronidazole can also be administered rectally and intravaginally, with absorption rates of 67-82% and 20-56% respectively, compared to oral administration. Intravenous administration provides 100% bioavailability.
-
Factors Affecting Absorption : Food does not significantly affect the absorption of metronidazole.
Distribution
Once absorbed, metronidazole is widely distributed throughout the body.
-
Protein Binding : It exhibits low plasma protein binding, at less than 20%.
-
Volume of Distribution : The steady-state volume of distribution in adults ranges from 0.51 to 1.1 L/kg.
-
Tissue Penetration : Metronidazole effectively penetrates most tissues, achieving concentrations of 60-100% of plasma levels in various sites, including the central nervous system.
Metabolism
Metronidazole is extensively metabolized in the liver.
-
Metabolic Pathways : The primary route of metabolism involves oxidation of the side chain, hydroxylation, and glucuronide conjugation. This process results in the formation of several metabolites.
-
Active Metabolites : The main metabolite, a hydroxy metabolite, possesses biological activity that is 30-65% of the parent compound and has a longer elimination half-life.
Excretion
The parent drug and its metabolites are eliminated from the body through renal and fecal routes.
-
Urinary Excretion : The majority of metronidazole and its metabolites are excreted in the urine, with less than 12% of the dose being excreted as the unchanged drug.
-
Impact of Renal and Hepatic Impairment : While renal failure does not significantly affect the pharmacokinetics of the parent drug, it can lead to the accumulation of metabolites. Liver disease, however, can decrease the clearance of metronidazole, necessitating dosage adjustments.
Table 1: Summary of Metronidazole Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Oral Bioavailability | > 90% | |
| Rectal Bioavailability | 67-82% | |
| Intravaginal Bioavailability | 20-56% | |
| Plasma Protein Binding | < 20% | |
| Volume of Distribution | 0.51-1.1 L/kg | |
| Primary Route of Metabolism | Hepatic | |
| Primary Route of Excretion | Renal | |
| Unchanged Drug in Urine | < 12% |
Pharmacodynamics of this compound and Other Nitroimidazoles
The antimicrobial effect of this compound is attributed to its nitro group, which is fundamental to its biological activity.
Mechanism of Action
The bactericidal action of nitroimidazoles like this compound against anaerobic bacteria and certain protozoa is a multi-step process that occurs under anaerobic conditions.
-
Entry into the Cell : The small, lipophilic nature of the molecule allows it to readily diffuse across the cell membranes of anaerobic microorganisms.
-
Reductive Activation : Inside the cell, the nitro group of this compound is reduced by electron-transport proteins with low redox potentials, such as ferredoxin. This reduction leads to the formation of short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.
-
DNA Damage : These reactive intermediates interact with and damage microbial DNA, leading to strand breakage and loss of helical structure. This ultimately results in protein synthesis inhibition and cell death.
Spectrum of Activity
This compound exhibits broad-spectrum activity against anaerobic bacteria and certain protozoa, making it effective in treating infections caused by organisms such as Trichomonas vaginalis and Giardia lamblia.
Resistance
Although rare, resistance to nitroimidazoles has been reported. Mechanisms of resistance can involve decreased uptake of the drug or alterations in the enzymatic pathways responsible for its reductive activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and pharmacodynamic parameters.
Pharmacokinetic Studies: An Exemplary Protocol
A typical clinical pharmacokinetic study for a nitroimidazole would involve the following steps:
-
Subject Recruitment : Healthy volunteers or patients with specific conditions are enrolled after obtaining informed consent.
-
Drug Administration : A single or multiple doses of the drug are administered through a specific route (e.g., oral, intravenous).
-
Sample Collection : Blood samples are collected at predetermined time points before and after drug administration. Urine and feces may also be collected.
-
Sample Processing : Plasma or serum is separated from blood samples. All biological samples are stored under appropriate conditions (e.g., -80°C) until analysis.
-
Bioanalytical Method : The concentration of the parent drug and its metabolites in the biological samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis : The concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Pharmacodynamic Studies: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a key pharmacodynamic parameter that measures the in vitro potency of an antimicrobial agent. A standard protocol for MIC determination is as follows:
-
Preparation of Inoculum : A standardized suspension of the target microorganism is prepared.
-
Drug Dilution Series : A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium.
-
Inoculation : Each dilution is inoculated with the microbial suspension.
-
Incubation : The inoculated dilutions are incubated under appropriate conditions (e.g., temperature, anaerobic atmosphere) for a specified period.
-
Determination of MIC : The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
Drug Interactions
Understanding potential drug interactions is critical for the safe and effective use of this compound. Based on the known interactions of metronidazole, several potential interactions for this compound can be anticipated.
-
Alcohol : Co-administration with alcohol can lead to a disulfiram-like reaction, characterized by nausea, vomiting, flushing, and headache.
-
Warfarin : Metronidazole can potentiate the anticoagulant effect of warfarin, increasing the risk of bleeding.
-
Lithium : Concurrent use may lead to increased lithium levels and potential toxicity.
-
CYP450 Enzyme Inducers and Inhibitors : Drugs that induce or inhibit hepatic enzymes may alter the metabolism and clearance of nitroimidazoles. For instance, cimetidine can slow down the metabolism of metronidazole, increasing its levels, while phenobarbital can accelerate its clearance.
Table 2: Potential Drug Interactions for this compound (based on Metronidazole)
| Interacting Drug | Potential Effect | Reference |
| Alcohol | Disulfiram-like reaction | |
| Warfarin | Increased anticoagulant effect | |
| Lithium | Increased lithium levels | |
| Cimetidine | Increased metronidazole levels | |
| Phenobarbital | Decreased metronidazole levels |
Conclusion
This compound, as a nitroimidazole derivative, is expected to share a similar pharmacokinetic and pharmacodynamic profile with metronidazole. This includes excellent oral absorption, wide tissue distribution, hepatic metabolism, and a mechanism of action dependent on the reductive activation of its nitro group, leading to DNA damage in anaerobic microorganisms. While specific quantitative data for this compound is scarce, the extensive knowledge of metronidazole provides a robust framework for its preclinical and clinical development. Further studies are warranted to delineate the specific pharmacokinetic and pharmacodynamic parameters of this compound and to establish its clinical efficacy and safety profile.
References
Isometronidazole: A Technical Guide on its Application as a Hypoxic Cell Sensitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxic cells within solid tumors are a significant contributor to radioresistance, limiting the efficacy of radiation therapy. Hypoxic cell sensitizers are compounds designed to increase the sensitivity of these oxygen-deprived cells to radiation, thereby improving therapeutic outcomes. Isometronidazole, a 4-nitroimidazole derivative, has been investigated for its potential as a hypoxic cell sensitizer. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols relevant to its study. While data specific to this compound is limited, this guide draws upon the broader understanding of nitroimidazole compounds to provide a thorough analysis.
Introduction to Hypoxic Cell Sensitization and Nitroimidazoles
Tumor hypoxia, a state of reduced oxygen availability, is a common feature of solid tumors. This condition arises from a disorganized and inadequate tumor vasculature, leading to areas of cells that are resistant to the cell-killing effects of ionizing radiation. The "oxygen effect" in radiobiology describes the phenomenon where the presence of molecular oxygen enhances the formation of cytotoxic free radicals from radiation-induced DNA damage. In the absence of oxygen, these damaged DNA sites are more likely to be repaired.
Nitroimidazoles are a class of electron-affinic compounds that mimic the sensitizing effect of oxygen in hypoxic cells. Their mechanism of action is predicated on their bioreductive activation under low-oxygen conditions.
This compound: Preclinical and Clinical Evidence
Preclinical Data
Quantitative preclinical data for this compound is sparse in the readily available scientific literature. However, one key study has been repeatedly referenced, indicating its potential as a hypoxic cell sensitizer.
A study by Schreiber et al. investigated the effect of this compound on two human squamous cell carcinoma xenografts, FaDu and GL. The findings suggested that this compound, at a dose of 750 mg/kg, demonstrated efficacy as a hypoxic cell sensitizer in the more severely hypoxic FaDu tumors[1]. Unfortunately, the specific quantitative data from this study, such as sensitizer enhancement ratios (SERs) or tumor growth delay factors, are not detailed in the available abstracts.
To provide context, preclinical studies on other nitroimidazoles, such as misonidazole and nimorazole, have reported SERs in various tumor models, typically ranging from 1.2 to over 2.0, depending on the drug concentration, cell line, and level of hypoxia. For instance, in a C3H mammary carcinoma model, misonidazole at a dose of 1.0 mg/g yielded an enhancement ratio of 2.2.
Table 1: Summary of Preclinical Data for this compound (Qualitative)
| Animal Model/Cell Line | This compound Dose | Observed Effect | Quantitative Data | Reference |
| FaDu human squamous cell carcinoma xenograft (severely hypoxic) | 750 mg/kg | Efficacious as a hypoxic cell sensitizer | Not specified in abstract | Schreiber A, et al. 2004[1] |
| GL human squamous cell carcinoma xenograft (less hypoxic) | 750 mg/kg | Not effective | Not specified in abstract | Schreiber A, et al. 2004[1] |
Clinical Data
A phase II clinical study evaluated the radiosensitizing efficacy of this compound administered intravesically in 25 patients with bladder cancer, compared to a control group of 25 patients who received radiotherapy alone. The study reported a "gain factor of 1.2" for local tumor control in the this compound group.
Table 2: Summary of Clinical Data for this compound in Bladder Cancer
| Study Phase | Number of Patients | Treatment Arm | Control Arm | Primary Endpoint | Reported Outcome | Reference |
| Phase II | 25 | Radiotherapy + Intravesical this compound | Radiotherapy alone | Tumor Regression (6 months post-treatment) | Gain factor of 1.2 in local tumor control | [The radiation-sensitizing effect of this compound following its intravesical application in bladder carcinoma. A clinical phase-II study] |
The term "gain factor" in this context likely represents the ratio of the effect in the treatment group to the effect in the control group, suggesting a 20% improvement in local tumor control with the addition of this compound. However, the full publication with detailed patient characteristics, response rates, and statistical analysis is not readily accessible.
Mechanism of Action
The mechanism of action of this compound as a hypoxic cell sensitizer is believed to be consistent with that of other 2- and 4-nitroimidazoles. This process is initiated by the selective reduction of the nitro group in the hypoxic environment of the tumor.
Caption: Bioreductive activation of this compound in hypoxic cells.
Under hypoxic conditions, intracellular nitroreductases transfer an electron to the nitro group of this compound, forming a nitro radical anion. In the absence of oxygen to reverse this reaction, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can then directly cause DNA damage, such as strand breaks and adducts, leading to cell death.
Furthermore, in the context of radiotherapy, these electron-affinic intermediates can "fix" radiation-induced DNA damage by reacting with DNA radicals, making them irreparable and enhancing the lethal effects of radiation.
Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not available, it is hypothesized that its primary effect is the induction of DNA damage. This would likely activate the DNA Damage Response (DDR) pathway.
References
An In-depth Technical Guide to the Discovery and History of Metronidazole and its Isomer, Isometronidazole
This technical guide provides a comprehensive overview of the discovery, history, and development of the nitroimidazole antibiotic, metronidazole. It also clarifies the identity of isometronidazole as a specific isomer of metronidazole and details the key experimental data and methodologies that have been pivotal in its establishment as an essential medicine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Identity of this compound
This compound is the common name for the metronidazole isomer 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol.[1] It is structurally distinct from metronidazole, where the nitro group is at the 5-position of the imidazole ring.[2] While a known compound, this compound is primarily documented as an impurity of metronidazole (Metronidazole EP Impurity E) and does not have a separate, extensive history of discovery and clinical development.[1] Therefore, this guide will focus on the rich history and technical details of the parent compound, metronidazole, which provides the essential context for understanding its isomers.
Discovery and Developmental History of Metronidazole
The journey of metronidazole from a synthetic derivative to a cornerstone of antimicrobial therapy is a story of serendipity and scientific investigation.
-
1950s: Origins from a Natural Product: Researchers at Rhône-Poulenc in France were screening extracts of Streptomyces spp. for activity against Trichomonas vaginalis. They identified a nitroimidazole compound, azomycin, which showed promise. This led to the synthesis of a series of derivatives, including metronidazole.[3]
-
1959: Emergence as an Antiprotozoal Agent: Metronidazole was specifically developed for the treatment of trichomoniasis, a genital tract infection that was difficult to manage at the time.[4] Its effectiveness against T. vaginalis was quickly established.
-
1962: A Fortuitous Discovery of Antibacterial Activity: The antibacterial properties of metronidazole were discovered by chance when a patient being treated for trichomonad vaginitis also experienced a cure for concurrent bacterial gingivitis.
-
1960s-1970s: Expansion of Therapeutic Use: Following the accidental discovery of its antibacterial effects, research expanded. In 1966, metronidazole was shown to be effective against Entamoeba histolytica, the causative agent of amebic dysentery. Its efficacy against Giardia lamblia was demonstrated in the 1970s. It wasn't until the 1970s that metronidazole became widely used for treating infections caused by anaerobic bacteria like Bacteroides and Clostridium species.
Today, metronidazole is on the World Health Organization's List of Essential Medicines and is used to treat a wide array of infections, including pelvic inflammatory disease, endocarditis, bacterial vaginosis, and Clostridioides difficile colitis.
Physicochemical Properties and Pharmacokinetics
Metronidazole is a synthetic, nitroimidazole-class prodrug. Its chemical and pharmacokinetic properties are crucial to its clinical efficacy.
Table 1: Physicochemical Properties of Metronidazole
| Property | Value |
| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |
| Molecular Formula | C6H9N3O3 |
| Molar Mass | 171.156 g·mol−1 |
| CAS Number | 443-48-1 |
| Water Solubility | 10 mg/mL at 20 °C |
Sources:
Table 2: Pharmacokinetic Parameters of Metronidazole
| Parameter | Value |
| Bioavailability (Oral) | ~80% |
| Protein Binding | <20% |
| Metabolism | Hepatic |
| Elimination Half-life | ~8 hours |
| Excretion | Primarily Urine (77%) |
Source:
Mechanism of Action
Metronidazole's antimicrobial activity is selective for anaerobic and microaerophilic pathogens. This selectivity is due to its mechanism of action, which requires reductive activation.
-
Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of both aerobic and anaerobic microorganisms.
-
Reductive Activation: Inside anaerobic bacteria and certain protozoa, the drug's nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin. This process is unique to anaerobes, which keeps the drug inactive in human cells and aerobic bacteria.
-
Formation of Cytotoxic Intermediates: The reduction process creates highly reactive nitroso free radicals and other cytotoxic intermediates.
-
DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of the helical structure, strand breakage, and inhibition of nucleic acid synthesis. This disruption of DNA ultimately leads to cell death.
Figure 1. Mechanism of action of Metronidazole.
Key Experimental Protocols
The development and understanding of metronidazole have been underpinned by specific experimental methodologies.
The synthesis of metronidazole typically involves a two-step process starting from 2-methylimidazole.
Protocol:
-
Nitration: 2-methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.
-
Alkylation: The resulting 2-methyl-5-nitroimidazole is then reacted with 2-chloroethanol or ethylene oxide in a suitable solvent. The reaction mixture is heated, and after completion, the pH is adjusted to precipitate the product.
-
Purification: The crude metronidazole is then purified by recrystallization from a solvent like ethanol.
Source:
Figure 2. Simplified synthesis workflow for Metronidazole.
A standard protocol for determining the antimicrobial susceptibility of anaerobic bacteria to metronidazole is the agar dilution method.
Protocol:
-
Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) are prepared, each containing a different, twofold serial dilution of metronidazole. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the anaerobic bacterium to be tested is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under anaerobic conditions at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 48 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of metronidazole that completely inhibits the visible growth of the bacterium.
Figure 3. Experimental workflow for MIC determination.
Conclusion
Metronidazole's evolution from a targeted antiprotozoal to a broad-spectrum anaerobic antimicrobial agent highlights a significant chapter in pharmaceutical history. Its discovery, rooted in natural product screening and advanced through serendipitous clinical observation, has provided a vital tool against a wide range of infections. While its isomer, this compound, is a recognized chemical entity, its significance is primarily as a structural variant and impurity of the parent drug. The enduring efficacy of metronidazole, underpinned by its unique anaerobic-specific mechanism of action, ensures its continued importance in clinical practice.
References
- 1. CAS 705-19-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why Metronidazole Is Active against both Bacteria and Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on metronidazole: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]
An In-Depth Technical Guide to the Solubility and Stability of Metronidazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of metronidazole, a widely used antimicrobial agent. The data and protocols presented herein are essential for the formulation development, quality control, and regulatory submission of metronidazole-containing drug products. It is important to note that while the query specified isometronidazole, the available scientific literature predominantly focuses on metronidazole. Given their structural similarity, the data on metronidazole serves as a critical reference.
Solubility Profile of Metronidazole
The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. Metronidazole is described as slightly soluble in water and alcohol[1]. Its aqueous solubility is temperature-dependent, increasing as the temperature rises[2].
Aqueous and Solvent Solubility
The solubility of metronidazole has been determined in various solvents and binary solvent blends. The data indicates that its solubility is influenced by the polarity of the solvent system.
Table 1: Solubility of Metronidazole in Various Solvents
| Solvent System | Temperature (°C) | Solubility | Reference |
| Water | 20 | 8.3 mg/mL | [2] |
| Water | 26 | 8.8 mg/mL | [2] |
| Water | 30 | 11.4 mg/mL | [2] |
| Suspension Formulation | 25 | 6.0 mg/mL | |
| Ethanol | Not Specified | ~5 mg/mL | |
| Dioxane-water blends | 35 | Variable (Bell-shaped curve) | |
| 2-(2-ethoxyethoxy)ethanol + water | 25.15 - 60.15 | Variable (Increases with temperature) | |
| Solid Dispersion (PEG-1500, 1:3 ratio) | 37 | 10.244 mg/mL | |
| Solid Dispersion (PEG-1500, 1:5 ratio) | 37 | 10.534 mg/mL |
Note: PEG refers to Polyethylene Glycol.
pH-Dependent Solubility
The pH of the medium plays a significant role in the solubility of ionizable drugs like metronidazole, which has a pKa of 2.6. A saturated aqueous solution of metronidazole has a pH of 5.8. While detailed quantitative data on solubility across a wide pH range was not extensively available in the reviewed literature, it is established that for weakly basic drugs, solubility generally increases in acidic pH due to the formation of more soluble salts.
Stability Profile of Metronidazole
Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Metronidazole's stability is affected by several factors, including pH, temperature, and light.
pH and Temperature Stability
Metronidazole exhibits maximum stability in the pH range of 4 to 6. The degradation of metronidazole in aqueous solutions generally follows pseudo-first-order kinetics.
Table 2: Stability of Metronidazole under Various Conditions
| Product Type | Storage Conditions | Duration | Observations | Reference |
| Oral Suspension (50 mg/mL) | 4°C and 25°C/60% RH | 90 days | Remained within ±10% of initial concentration. pH, color, odor, and resuspendability were unchanged. | |
| Intravenous Infusion | 40°C and 50°C | 90 days | Good stability. Degradation followed pseudo-first-order kinetics. | |
| Tablets | 4°C, 20°C, 40°C (75% RH) | 12 months | Complied with USP specifications. Degradation was slowest at 20°C. | |
| Aqueous Solution (pH 3.1-9.9) | Accelerated | Not Specified | Maximum stability at pH 5.6. Degradation rate is pH-dependent. |
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to more severe conditions than those used for accelerated stability testing.
Table 3: Summary of Forced Degradation Studies on Metronidazole
| Stress Condition | Reagent/Details | Outcome | Reference |
| Acid Hydrolysis | 1.0N HCl, refluxed for 6 hours at 60°C | Mild degradation | |
| Base Hydrolysis | 1.0N NaOH, refluxed for 6 hours at 60°C | Significant degradation | |
| Oxidative Degradation | Not specified | Mild degradation | |
| Thermal Degradation | Dry heat | Stable | |
| Photolytic Degradation | UV light (254 nm) | Accelerated degradation compared to light-protected samples |
Experimental Protocols
Detailed and validated methodologies are fundamental for obtaining reliable solubility and stability data. The following sections outline generalized protocols based on methods described in the literature.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is based on the method described for determining the solubility of metronidazole in binary solvent blends.
-
Preparation of Solvent Systems: Prepare a series of 15 mL solvent blends (e.g., dioxane-water) in screw-capped vials.
-
Sample Addition: Add an excess amount of metronidazole powder to each vial.
-
Equilibration: Place the vials in a thermostatic water bath maintained at a constant temperature (e.g., 35 ± 0.2°C) and agitate to allow the system to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid particles.
-
Analysis: Analyze the concentration of metronidazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 273 nm).
-
Calculation: Calculate the solubility of metronidazole in each solvent system based on the concentration of the saturated solution.
Protocol for Forced Degradation Study
This protocol is a generalized procedure based on ICH guidelines and information from various forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of metronidazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and an acidic solution (e.g., 1.0N HCl).
-
Reflux the mixture for a specified period (e.g., 6 hours) at a controlled temperature (e.g., 60°C).
-
Cool the solution and neutralize it before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and a basic solution (e.g., 1.0N NaOH).
-
Reflux the mixture under the same conditions as the acid hydrolysis.
-
Cool and neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Store the solution under controlled conditions for a specified duration.
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution to dry heat at an elevated temperature.
-
-
Photolytic Degradation:
-
Expose the drug solution to a combination of UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analysis:
-
Analyze all stressed samples and a control sample using a stability-indicating analytical method (e.g., HPLC).
-
Determine the percentage of degradation and identify any degradation products.
-
Visualizations
Conceptual Degradation Pathway of Metronidazole
The following diagram illustrates a simplified, conceptual degradation pathway for metronidazole under hydrolytic stress conditions, leading to the formation of degradation products.
Caption: Conceptual diagram of metronidazole degradation under hydrolytic stress.
Experimental Workflow for a Forced Degradation Study
This diagram outlines the general workflow for conducting a forced degradation study of a drug substance.
Caption: General workflow for a forced degradation study.
References
Methodological & Application
Application Note: Analytical Methods for the Detection of Isometronidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction Isometronidazole, an isomer of Metronidazole, is a crucial nitroimidazole antibiotic and antiprotozoal agent. Metronidazole is widely used to treat infections caused by anaerobic bacteria and protozoa by inhibiting nucleic acid synthesis within these microbial cells. Given its therapeutic importance, accurate and reliable quantitative analysis is essential for quality control in pharmaceutical formulations, pharmacokinetic studies in biological matrices, and monitoring in environmental samples. This document provides detailed protocols and comparative data for several analytical techniques used for the determination of Metronidazole, the principles of which are directly applicable to its isomer, this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Analysis. All methods are presented with validation parameters as per International Conference on Harmonisation (ICH) guidelines to ensure suitability for their intended purpose.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it suitable for complex matrices like plasma and for the precise assay of pharmaceutical forms. It can be coupled with various detectors, most commonly UV and Mass Spectrometry (MS).
HPLC with UV Detection (HPLC-UV)
This method is widely used for routine quality control of this compound in pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and robustness.
Experimental Protocol: HPLC-UV for Pharmaceutical Suspensions
This protocol is adapted from a method validated for analyzing extemporaneous metronidazole suspensions.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (150 x 4.6 mm, 5.0 µm particle size).
-
-
Reagents and Materials:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Mobile Phase: Water:Methanol (80:20 v/v).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions from the stock solution to create a series of calibration standards within the concentration range of 5–25 µg/mL.
-
-
Sample Preparation (from Suspension):
-
Accurately weigh a portion of the suspension equivalent to a known amount of this compound.
-
Dissolve the sample in the mobile phase.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Water:Methanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column: C18 (150 x 4.6 mm, 5.0 µm)
-
Detection Wavelength: 254 nm
-
Retention Time: Approximately 7.75 min (will vary based on exact system).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: General workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying this compound in human plasma, LC-MS/MS is the method of choice.
Experimental Protocol: LC-MS/MS for Human Plasma
This protocol is based on a validated method for quantifying metronidazole in human plasma for bioequivalence studies.
-
Instrumentation:
-
Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) source, operated in positive ion mode.
-
Reversed-phase C18 column.
-
-
Reagents and Materials:
-
Acetonitrile (LC-MS grade).
-
Ammonium formate or acetate.
-
Formic acid.
-
This compound reference standard.
-
Internal Standard (IS), e.g., Zidovudine or Metronidazole-d4.
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) with 0.1% formic acid.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the Internal Standard solution.
-
Add ethyl acetate for liquid-liquid extraction.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Varian C18 Microssorb (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min (with splitter).
-
Ionization: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metronidazole: m/z 171.97 -> 127.97
-
Zidovudine (IS): m/z 268.08 -> 126.96
-
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the concentrations of the prepared standards.
-
Determine the concentration in unknown samples from the curve.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
HPLC Methods: Quantitative Data Summary
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | Pharmaceutical Suspension | 5 - 25 | 0.0081 | 0.2460 | 80 - 120 | |
| HPLC-UV | Pure Form / Urine | 5 - 75 | 0.78 | 2.37 | 98.65 - 101.35 | |
| HPLC-UV | Pharmaceutical Formulation | 10 - 1000 | 0.0158 | - | - | |
| LC-MS/MS | Human Plasma | 0.05 - 8.00 | - | 0.05 | - | |
| LC-MS/MS | Human Plasma | 0.01 - 10.0 | - | 0.01 | - | |
| UPLC-MS/MS | Human Plasma | 0.1 - 300 µM | - | 0.1 µM | 88 - 99 |
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of this compound in bulk drug and simple pharmaceutical formulations. The method relies on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).
Experimental Protocol: UV-Visible Spectrophotometry
This protocol is based on a validated method for the estimation of metronidazole in tablet dosage forms.
-
Instrumentation:
-
Double-beam UV/Visible Spectrophotometer with 1 cm matched quartz cells.
-
-
Reagents and Materials:
-
0.1 N Hydrochloric Acid (HCl).
-
This compound reference standard.
-
-
Standard Solution Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing the this compound reference standard and dissolving it in 0.1 N HCl.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1-40 µg/mL.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets (e.g., 10).
-
Accurately weigh a quantity of the powder equivalent to a known amount of this compound (e.g., 40 mg) and transfer it to a 100 mL volumetric flask.
-
Add 0.1 N HCl, sonicate to dissolve, and dilute to volume.
-
Filter the solution using Whatman filter paper.
-
Make further suitable dilutions of the filtrate with 0.1 N HCl to bring the concentration within the linear range.
-
-
Analytical Procedure:
-
Scan the standard solution from 200-400 nm against a 0.1 N HCl blank to determine the λmax. The λmax for Metronidazole is typically found around 275-277 nm or 320 nm depending on the solvent.
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
UV-Vis Methods: Quantitative Data Summary
| Solvent / Diluent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 0.1 N HCl | 275 | 5 - 40 | - | - | |
| 0.1 N HCl | 277 | 1 - 10 | - | - | |
| Water | 320 | 2 - 12 | - | - | |
| 1M Nicotinamide | 320 | 1 - 15 | 0.4277 | 1.2961 | |
| 0.1 N HCl | 268 | 1 - 10 | - | - |
Electrochemical Methods
Electrochemical sensors offer a highly sensitive, rapid, and low-cost alternative for the determination of this compound, particularly for on-site or screening applications. These methods are based on the electrochemical reduction of the nitro group in the this compound molecule.
Experimental Protocol: Differential Pulse Voltammetry (DPV)
This protocol is based on the use of a modified pencil graphite electrode (PGE) for metronidazole detection.
-
Instrumentation:
-
Potentiostat/Galvanostat system with a three-electrode cell.
-
Working Electrode: Over-oxidized polypyrrole modified pencil graphite electrode (PGE/PPyNF-Ox).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Reagents and Materials:
-
Phosphate buffer solution (PBS) as the supporting electrolyte.
-
This compound standard.
-
-
Electrode Preparation (if applicable):
-
The working electrode (PGE) is modified by the electropolymerization of pyrrole to create a nanofiber structure, followed by over-oxidation. This process enhances the electrode's sensitivity and catalytic activity towards this compound reduction.
-
-
Analytical Procedure:
-
Place the three-electrode system into an electrochemical cell containing the supporting electrolyte (e.g., pH 8.0 PBS).
-
Add a known concentration of this compound standard solution to the cell.
-
Record the differential pulse voltammogram by scanning the potential over a defined range.
-
The reduction of this compound will produce a peak current at a specific potential.
-
-
Data Analysis:
-
Measure the peak current for different concentrations of this compound.
-
Construct a calibration plot of peak current versus concentration.
-
Determine the concentration of unknown samples from the calibration plot.
-
Workflow for Electrochemical Analysis
Caption: General workflow for this compound quantification by electrochemical methods.
Electrochemical Methods: Quantitative Data Summary
| Electrode | Technique | Linear Range (mol/L) | LOD (mol/L) | LOQ (mol/L) | Reference |
| PGE/PPyNF-Ox | DPV | 5x10⁻⁶ - 5x10⁻⁴ | 3.8x10⁻⁶ | 1.28x10⁻⁵ | |
| C60-rGO-NF/SPE | SWV | 2.5x10⁻⁷ - 3.4x10⁻⁵ | 2.1x10⁻⁷ | - | |
| PDA/MWCNTs-COOH/GCE | - | 5x10⁻⁶ - 5x10⁻³ | 2.5x10⁻⁷ | - | |
| GR/Fe₃O₄NPs/GCE | - | 5x10⁻⁸ - 1.2x10⁻⁴ | 2.3x10⁻¹⁰ | 7.6x10⁻¹⁰ |
PGE/PPyNF-Ox: Over-oxidized polypyrrole modified pencil graphite electrode; C60-rGO-NF/SPE: Fullerene/reduced graphene oxide/Nafion modified screen-printed electrode; PDA/MWCNTs-COOH/GCE: Polydopamine/carboxylic multi-walled carbon nanotubes modified glassy carbon electrode; GR/Fe₃O₄NPs/GCE: Graphene/Fe₃O₄ nanoparticles modified glassy carbon electrode.
Analytical Method Validation
To ensure that an analytical method provides consistent, reliable, and accurate data, it must be validated. The International Conference on Harmonisation (ICH) provides guidelines (Q2(R1)) that outline the key validation characteristics.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Relationship of Core Validation Parameters
Caption: Core parameters for analytical method validation as per ICH guidelines.
References
Application Note: High-Performance Liquid Chromatography for the Quantification of Isometronidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of Isometronidazole using High-Performance Liquid Chromatography (HPLC). This compound, an isomer of the widely used antibiotic Metronidazole, is often considered a critical impurity that must be monitored and controlled in pharmaceutical formulations. This note outlines a robust HPLC method, based on the European Pharmacopoeia (EP) monograph for Metronidazole, for the effective separation and quantification of this compound from the active pharmaceutical ingredient (API). Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate implementation in a laboratory setting.
Introduction
Metronidazole is a nitroimidazole antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa. This compound (Impurity B as per the European Pharmacopoeia) is a positional isomer of Metronidazole and a common process-related impurity. Due to potential differences in efficacy and toxicity, regulatory bodies require strict control over the levels of this compound in Metronidazole drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for the separation and quantification of these closely related compounds. This application note describes a validated HPLC method suitable for this purpose.
Chromatographic Conditions
The following table summarizes the HPLC conditions derived from the European Pharmacopoeia 8.0 monograph for the analysis of Metronidazole and its related substances, including this compound (Impurity B).[1]
| Parameter | Recommended Conditions |
| Column | Thermo Scientific Syncronis C18, 5 µm, 250 x 4.6 mm (or equivalent) |
| Mobile Phase | A mixture of volumes of a 1.0 g/L solution of ammonium acetate and 100 volumes of methanol. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 310 nm |
| Run Time | Approximately 30 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Weigh 1.0 g of ammonium acetate and dissolve in 1000 mL of HPLC-grade water.
-
Mix this solution with 100 volumes of methanol. For example, to prepare 1100 mL of mobile phase, mix 1000 mL of the ammonium acetate solution with 100 mL of methanol.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation:
-
Metronidazole Standard Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of Metronidazole reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
This compound (Impurity B) Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 5 µg/mL).
-
System Suitability Solution: Prepare a solution containing both Metronidazole (e.g., 0.5 mg/mL) and this compound (e.g., 5 µg/mL) in the mobile phase. This solution is used to verify the resolution between the two isomers.
Sample Preparation (Metronidazole Drug Substance):
-
Accurately weigh about 50 mg of the Metronidazole sample.
-
Dissolve in and dilute to 100.0 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the System Suitability Solution to verify system performance criteria, such as resolution and tailing factor. The resolution between the Metronidazole and this compound peaks should be not less than 2.0.[1]
-
Inject the this compound Standard Solution to determine its retention time and response factor.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the external standard method.
Data Presentation
The quantitative data for method validation parameters should be summarized for clarity and easy comparison. The following tables provide a template for presenting such data.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria (EP) | Observed Value |
| Resolution (Metronidazole/Isometronidazole) | ≥ 2.0 | [Insert Value] |
| Tailing Factor (Metronidazole) | ≤ 2.0 | [Insert Value] |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% | [Insert Value] |
Table 2: Method Validation Summary for this compound Quantification
| Validation Parameter | Result |
| Linearity (Concentration Range) | [e.g., 0.1 - 10 µg/mL] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | [Insert Value] µg/mL |
| Limit of Quantification (LOQ) | [Insert Value] µg/mL |
| Accuracy (% Recovery) | [e.g., 98.0 - 102.0%] |
| Precision (% RSD - Repeatability) | < 2.0% |
| Precision (% RSD - Intermediate Precision) | < 3.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described, adapted from the European Pharmacopoeia, is a reliable and robust procedure for the quantification of this compound in Metronidazole samples. Adherence to the detailed protocols and validation procedures outlined in this application note will ensure accurate and reproducible results, which are essential for regulatory compliance and quality control in the pharmaceutical industry.
References
Application Notes and Protocols for the Use of Metronidazole in Protozoan Culture Studies
A Note on Terminology: The term "Isometronidazole" is not commonly found in scientific literature. It is presumed that this is a typographical error and the intended subject is Metronidazole , a widely used 5-nitroimidazole antibiotic and antiprotozoal agent. The following application notes and protocols are based on the extensive research available for Metronidazole.
Introduction
Metronidazole is a cornerstone for the treatment of infections caused by anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2][3] Its efficacy lies in its selective toxicity towards anaerobic and microaerophilic organisms. In research and drug development, in vitro culture studies are essential for understanding its mechanism of action, determining parasite susceptibility, and investigating resistance mechanisms. These notes provide detailed protocols and data for the application of metronidazole in protozoan culture studies.
Mechanism of Action
Metronidazole is a prodrug that requires activation within the target organism.[4] In anaerobic protozoa, the drug enters the cell and its nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin, which is part of the pyruvate:ferredoxin oxidoreductase (PFOR) pathway.[3] This reduction process generates reactive nitro radicals and other cytotoxic metabolites that induce DNA damage, leading to cell death.
Caption: Activation pathway of Metronidazole in anaerobic protozoa.
Quantitative Data on Metronidazole Efficacy
The in vitro efficacy of metronidazole is typically determined by measuring the Minimal Lethal Concentration (MLC) or the 50% inhibitory concentration (IC50). These values can vary depending on the protozoan species, strain, and the oxygen tension during the assay.
| Protozoan Species | Parameter | Concentration Range (µg/mL) | Assay Conditions | Reference |
| Trichomonas vaginalis | Aerobic MLC (Susceptible) | 24.1 (geometric mean) | Aerobic | |
| Trichomonas vaginalis | Anaerobic MLC (Susceptible) | 1.6 (geometric mean) | Anaerobic | |
| Trichomonas vaginalis | Aerobic MLC (Resistant) | 195.5 (geometric mean) | Aerobic | |
| Trichomonas vaginalis | Anaerobic MLC (Resistant) | 5.05 (geometric mean) | Anaerobic | |
| Giardia lamblia | IC50 | 0.33 mM (~56.5 µg/mL) | Oxygen uptake assay | |
| Entamoeba histolytica | Growth Inhibition | 19 µg/mL | Ultrastructural study |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol outlines the determination of the Minimal Lethal Concentration (MLC) of metronidazole against T. vaginalis using a broth microdilution method.
Materials:
-
T. vaginalis isolates (clinical or reference strains)
-
TYM (Trypticase-Yeast Extract-Maltose) medium, supplemented with serum
-
Metronidazole powder
-
96-well microtiter plates
-
Anaerobic chamber or gas-generating system
-
Inverted microscope
Procedure:
-
Parasite Culture: Culture T. vaginalis trophozoites in TYM medium at 37°C to a density of approximately 1 x 10^5 cells/mL.
-
Drug Preparation: Prepare a stock solution of metronidazole (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.
-
Serial Dilutions: Perform serial dilutions of the metronidazole stock solution in TYM medium in a 96-well plate to achieve a range of final concentrations. Include a drug-free control well.
-
Inoculation: Inoculate each well with the T. vaginalis culture to a final concentration of approximately 5 x 10^4 cells/mL.
-
Incubation: Incubate the plates at 37°C for 48 hours under both aerobic and anaerobic conditions.
-
MLC Determination: After incubation, examine each well using an inverted microscope to assess parasite motility. The MLC is the lowest concentration of metronidazole at which no motile trophozoites are observed.
Caption: Workflow for in vitro susceptibility testing of T. vaginalis.
Protocol 2: Assessing Metronidazole Effects on Giardia lamblia Viability via Oxygen Uptake
This protocol provides a method to assess the viability of G. lamblia trophozoites after exposure to metronidazole by measuring their oxygen uptake.
Materials:
-
G. lamblia trophozoites
-
TYI-S-33 medium
-
Metronidazole
-
Oxygen electrode or sensor
-
Respirometer chamber
Procedure:
-
Parasite Culture: Grow G. lamblia trophozoites in TYI-S-33 medium at 37°C.
-
Drug Exposure: Harvest trophozoites and resuspend them in fresh medium containing various concentrations of metronidazole. Incubate for a defined period (e.g., 24 hours).
-
Oxygen Measurement:
-
Transfer a known number of treated and untreated (control) trophozoites to a sealed, temperature-controlled respirometer chamber.
-
Use an oxygen electrode to measure the rate of oxygen consumption over time.
-
-
Data Analysis: Compare the oxygen uptake rates of the metronidazole-treated groups to the control group. A decrease in oxygen uptake correlates with a decrease in parasite viability. The IC50 value can be calculated from the dose-response curve.
Mechanisms of Metronidazole Resistance
Resistance to metronidazole in protozoa is a growing concern and can be multifactorial.
-
Decreased Drug Activation: Downregulation or modification of enzymes involved in the reduction of metronidazole, such as PFOR and ferredoxin, can lead to reduced activation of the drug.
-
Increased Oxygen Scavenging: Some resistant strains exhibit enhanced mechanisms for scavenging oxygen, which competes with metronidazole for the reducing equivalents, thereby preventing its activation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, may contribute to resistance by actively removing the drug from the cell.
-
Altered Thiol Metabolism: In E. histolytica, changes in the levels of non-protein thiols and enzymes like thioredoxin reductase can influence metronidazole susceptibility.
References
- 1. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Application Notes and Protocols for Metronidazole Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of anaerobic bacteria to metronidazole. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Metronidazole is a crucial antimicrobial agent for treating infections caused by anaerobic bacteria.[1] The emergence of resistance necessitates accurate and reliable susceptibility testing to guide appropriate therapeutic choices.[2][3] This document details the standardized agar dilution, broth microdilution, and disk diffusion methods for metronidazole susceptibility testing.
Metronidazole is a prodrug that requires reductive activation by microbial cells.[2][4] Once activated, it disrupts DNA's helical structure, leading to strand breakage and cell death. Resistance can emerge through various mechanisms, including decreased drug uptake, altered metabolic activation pathways, or increased DNA repair.
Key Experimental Protocols
Agar Dilution Method
The agar dilution method is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.
Principle: A standardized inoculum of the test organism is spot-inoculated onto a series of agar plates containing doubling dilutions of metronidazole. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.
Methodology:
-
Media Preparation:
-
Prepare Wilkins-Chalgren agar, Brucella agar supplemented with 5% laked sheep blood and vitamin K1, or another suitable medium for anaerobic bacteria.
-
Autoclave the medium and cool it to 48-50°C in a water bath.
-
Prepare a stock solution of metronidazole of known concentration.
-
Add appropriate volumes of the metronidazole stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL).
-
Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate containing no metronidazole should also be prepared.
-
-
Inoculum Preparation:
-
From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in a suitable broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further, dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁵ CFU per spot upon inoculation.
-
-
Inoculation:
-
Using a Steers replicator or a calibrated loop, inoculate the surface of the agar plates with the prepared bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 42-48 hours.
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of metronidazole that completely inhibits growth, disregarding a faint haze or a single colony.
-
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is suitable for routine testing of anaerobes.
Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of metronidazole in a suitable broth medium. The MIC is the lowest concentration that prevents visible turbidity.
Methodology:
-
Media Preparation:
-
Use a suitable broth medium for anaerobes, such as Brucella broth supplemented with hemin and vitamin K1, or commercially available pre-made panels.
-
Prepare serial twofold dilutions of metronidazole in the broth within the wells of a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no inoculum) should be included.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate, except for the sterility control well.
-
-
Incubation:
-
Seal the plates (e.g., with an adhesive plastic film) and incubate in an anaerobic environment at 35-37°C for 42-48 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity. A reading mirror or a spectrophotometric plate reader can be used to aid in the determination of growth.
-
The MIC is the lowest concentration of metronidazole in which there is no visible growth (no turbidity).
-
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative method for assessing the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disk impregnated with a specific amount of metronidazole is placed on an agar plate that has been inoculated with a standardized suspension of the test organism. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.
Methodology:
-
Media Preparation:
-
Use Brucella agar supplemented with 5% laked sheep blood and vitamin K1 or another suitable agar for anaerobes.
-
The agar should be poured to a uniform depth of 4 mm in petri dishes.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension with a turbidity matching a 0.5 McFarland standard as previously described.
-
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply a metronidazole disk (typically 5 µg) to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
-
Interpret the results based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
-
Data Presentation
Table 1: CLSI Interpretive Criteria for Metronidazole Susceptibility Testing
| Organism Group | Method | MIC (µg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria (5 µg disk) |
| S | I | ||
| Anaerobic Bacteria | Agar Dilution/Broth Microdilution | ≤8 | 16 |
| Helicobacter pylori | Agar Dilution | ≤8 | - |
| Gardnerella vaginalis | Agar Dilution | ≤8 | 16 |
Source: Based on information from CLSI documents.
Table 2: EUCAST Interpretive Criteria for Metronidazole Susceptibility Testing
| Organism Group | Method | MIC (µg/mL) Interpretive Criteria |
| S | ||
| Anaerobic Gram-negative bacilli | Agar/Broth Dilution | ≤4 |
| Anaerobic Gram-positive cocci | Agar/Broth Dilution | ≤4 |
| Clostridioides difficile | Agar Dilution | ≤2 |
| Helicobacter pylori | Agar Dilution | ≤8 |
Source: Based on information from EUCAST documents.
Note: S = Susceptible; I = Intermediate; R = Resistant. Interpretive criteria can be updated; always refer to the latest versions of CLSI and EUCAST guidelines.
Quality Control
Routine quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.
Table 3: Quality Control Strains and Expected Results
| Quality Control Strain | Method | Metronidazole Concentration | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |
| Bacteroides fragilis ATCC 25285 | Agar/Broth Dilution | - | 0.25 - 1 | - |
| Bacteroides thetaiotaomicron ATCC 29741 | Agar/Broth Dilution | - | 0.25 - 1 | - |
| Clostridioides difficile ATCC 700057 | Agar Dilution | - | 0.12 - 0.5 | - |
| Helicobacter pylori ATCC 43504 | Agar Dilution | - | 64 - 256 | - |
Source: Based on information from CLSI and other sources.
Visualizations
Metronidazole Mechanism of Action and Resistance Pathway
References
Application Notes and Protocols: Isometronidazole as a Radiosensitizing Agent in Bladder Carcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isometronidazole as a potential radiosensitizing agent for the treatment of bladder carcinoma. The information is compiled from available clinical and preclinical data on this compound and related nitroimidazole compounds.
Introduction
Tumor hypoxia, or low oxygen levels, is a significant factor in the resistance of solid tumors, including bladder carcinoma, to radiotherapy. Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. This compound, a 4-nitroimidazole derivative, belongs to a class of compounds known as hypoxic cell radiosensitizers. These agents are designed to mimic the radiosensitizing effect of oxygen in hypoxic tumor regions, thereby enhancing the efficacy of radiation therapy. Under hypoxic conditions, this compound is bioreductively activated, forming reactive intermediates that can "fix" radiation-induced DNA damage, ultimately leading to cell death.
Clinical and Preclinical Data Summary
Data on this compound in bladder cancer is primarily derived from a clinical phase-II study, with supporting preclinical evidence from studies on other tumor types and related nitroimidazole compounds.
Table 1: Clinical Efficacy of this compound in Bladder Carcinoma
| Study Type | Treatment Arm | Control Arm | Endpoint | Result | Citation |
| Clinical Phase-II | Radiotherapy + Intravesical this compound (n=25) | Radiotherapy alone (n=25) | Local tumor control at 6 months | Gain factor of 1.2 | [1][2] |
Table 2: Preclinical Data on this compound and Related Nitroimidazoles
| Compound | Model | Key Findings | Citation |
| This compound | Ehrlich ascites cancer and hemoblastosis La (in vitro) | Similar radiosensitizing effect to metronidazole with lower cytotoxicity. | [3] |
| Misonidazole | Transplantable transitional cell bladder carcinoma (in vivo, mice) | Prolonged mean survival time by 24% over radiation alone at 600 rads x 5. | [4] |
| Misonidazole | Human bladder cancer (clinical trial) | No statistically significant difference in tumor response or recurrence-free survival compared to placebo. | [5] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound as a radiosensitizer is its bioreductive activation in hypoxic cells to generate reactive species that fix radiation-induced DNA damage. This process is critically dependent on the hypoxic tumor microenvironment, which is often regulated by the Hypoxia-Inducible Factor-1 (HIF-1) pathway.
Caption: Mechanism of this compound Radiosensitization in Hypoxic Bladder Cancer Cells.
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of this compound as a radiosensitizing agent in bladder carcinoma. These protocols are based on established methodologies for testing radiosensitizers.
Protocol 1: In Vitro Radiosensitization of Bladder Cancer Cell Lines
This protocol outlines the steps to assess the radiosensitizing effect of this compound on human bladder cancer cell lines using a clonogenic survival assay.
1. Cell Culture:
-
Culture human bladder cancer cell lines (e.g., T24, J82, UM-UC-3) in appropriate media (e.g., McCoy's 5A for T24, MEM for J82, EMEM for UM-UC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.
-
Perform dose-response curves to determine the non-toxic concentration range of this compound for each cell line.
3. Hypoxic Conditions:
-
Seed cells into culture flasks or plates and allow them to attach overnight.
-
To induce hypoxia, place the cells in a hypoxic chamber with a gas mixture of 5% CO2, 95% N2, and <0.1% O2 for at least 4 hours prior to drug treatment and irradiation.
4. Treatment and Irradiation:
-
Add varying concentrations of this compound to the cell culture medium under hypoxic conditions and incubate for a predetermined time (e.g., 1-2 hours).
-
Irradiate the cells with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Include normoxic control groups (with and without this compound) to confirm hypoxia-specific effects.
5. Clonogenic Survival Assay:
-
After irradiation, trypsinize the cells, count them, and re-plate known numbers of cells into 60 mm dishes in fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and plot survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.
Caption: Workflow for In Vitro Radiosensitization Assay.
Protocol 2: In Vivo Radiosensitization in an Orthotopic Bladder Cancer Model
This protocol describes the evaluation of intravesically administered this compound in a mouse orthotopic bladder cancer model.
1. Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Establish an orthotopic bladder tumor model by intravesical instillation of a luciferase-expressing human bladder cancer cell line (e.g., UM-UC-3-luc).
-
Monitor tumor growth via bioluminescence imaging (BLI).
2. Treatment Groups:
-
Divide mice into four groups:
-
Control (saline instillation, no irradiation)
-
This compound alone
-
Irradiation alone
-
This compound + Irradiation
-
3. Drug Administration and Radiotherapy:
-
Once tumors are established (detectable by BLI), anesthetize the mice and catheterize the bladder.
-
Empty the bladder and instill a solution of this compound (or saline for control groups) intravesically. The concentration should be based on preclinical data, aiming for effective local concentration with minimal systemic toxicity.
-
Allow the drug to dwell in the bladder for a specified time (e.g., 1 hour).
-
Anesthetize the mice and deliver a fractionated course of radiation targeted to the bladder (e.g., 2 Gy/day for 5 days).
4. Tumor Response Assessment:
-
Monitor tumor growth in all groups weekly using bioluminescence imaging.
-
Measure tumor volume and calculate tumor growth delay.
-
At the end of the study, euthanize the mice, harvest the bladders for histological analysis to confirm tumor response and assess for any tissue damage.
5. Data Analysis:
-
Compare tumor growth curves between the treatment groups.
-
Determine if the combination of this compound and radiotherapy results in a significant tumor growth delay compared to radiotherapy alone.
Caption: Workflow for In Vivo Orthotopic Bladder Cancer Radiosensitization Study.
Safety and Toxicology
While this compound was found to be less cytotoxic than metronidazole in one preclinical study, nitroimidazole compounds as a class can be associated with side effects, most notably peripheral neuropathy at high systemic doses. The intravesical route of administration, as used in the clinical study for bladder cancer, is intended to maximize local drug concentration in the bladder while minimizing systemic exposure and associated toxicities. Any preclinical or clinical development should include rigorous safety and toxicology assessments.
Conclusion
This compound shows promise as a radiosensitizing agent for bladder carcinoma, particularly given its mechanism of action targeting radioresistant hypoxic tumor cells. The available clinical data, though limited, supports its potential efficacy when administered intravesically. The provided protocols offer a framework for further preclinical validation and investigation into its mechanism and therapeutic potential. Future studies should focus on optimizing dosing and treatment schedules and identifying predictive biomarkers of response.
References
- 1. researchgate.net [researchgate.net]
- 2. [The radiation-sensitizing effect of this compound following its intravesical application in bladder carcinoma. A clinical phase-II study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Radiosensitizing and toxic action of metronidazole and this compound (1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole) on the cells of Ehrlich ascites cancer and hemoblastosis La in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
Application of Isometronidazole in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometronidazole, a synthetic nitroimidazole derivative and an isomer of the widely used antimicrobial agent metronidazole, presents a compelling scaffold for drug discovery and development.[1] Its core structure, characterized by a nitro-substituted imidazole ring, is the foundation for its biological activity, primarily against anaerobic bacteria and protozoa. The nitro group undergoes reduction within microbial cells, forming reactive intermediates that induce DNA damage and inhibit nucleic acid synthesis, leading to cell death.[1] Beyond its antimicrobial properties, this compound has garnered interest as a hypoxic cell sensitizer, enhancing the efficacy of radiotherapy in cancer treatment. This document provides detailed application notes and protocols for researchers exploring the therapeutic potential of this compound and its derivatives in various disease contexts.
Therapeutic Applications and Mechanism of Action
This compound's primary application lies in its antimicrobial activity against anaerobic microorganisms. Furthermore, its ability to sensitize hypoxic tumor cells to radiation offers a promising avenue for cancer therapy.
Antimicrobial Activity
Structurally similar to metronidazole, this compound is effective against a range of anaerobic bacteria and protozoa. The mechanism involves the entry of the drug into the microbial cell, where the nitro group is reduced by low-redox-potential electron transport proteins. This reduction process generates cytotoxic nitroso radicals and other reactive intermediates that bind to and disrupt the helical structure of DNA, leading to strand breaks and ultimately cell death.
Radiosensitization in Oncology
In the context of oncology, many solid tumors contain regions of low oxygen concentration, known as hypoxia. These hypoxic cells are notoriously resistant to radiotherapy. This compound, like other nitroimidazoles, can act as a radiosensitizer. In the low-oxygen environment of tumor cells, the nitro group of this compound is reduced to a lesser extent than in aerobic cells, leading to the formation of reactive intermediates that are less cytotoxic on their own but can "fix" radiation-induced DNA damage, making it irreparable. This enhanced DNA damage in hypoxic cells increases their sensitivity to radiation, thereby improving the overall efficacy of the treatment.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound derivatives in various therapeutic areas. Due to the limited availability of specific data for this compound, data for structurally related metronidazole and other imidazole derivatives are included for comparative purposes.
Table 1: Anticancer Activity of Imidazole and Metronidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole Derivative 5 | MCF-7 (Breast) | < 5 | [2] |
| Imidazole Derivative 5 | HCT-116 (Colon) | < 5 | [2] |
| Imidazole Derivative 5 | HepG2 (Liver) | < 5 | [2] |
| Benzo[a]phenazine Derivative 5d-2 | HeLa (Cervical) | 1.04 - 2.27 | |
| Benzo[a]phenazine Derivative 5d-2 | A549 (Lung) | 1.04 - 2.27 | |
| Benzo[a]phenazine Derivative 5d-2 | MCF-7 (Breast) | 1.04 - 2.27 | |
| Benzo[a]phenazine Derivative 5d-2 | HL-60 (Leukemia) | 1.04 - 2.27 | |
| 6-Aryl-2-styrylquinazolin-4(3H)-one Derivatives | TK-10 (Renal) | 0.62 - 7.72 | |
| 6-Aryl-2-styrylquinazolin-4(3H)-one Derivatives | Melanoma | 0.62 - 7.72 | |
| 6-Aryl-2-styrylquinazolin-4(3H)-one Derivatives | MCF-7 (Breast) | 0.62 - 7.72 | |
| Organoplatinum Compound 5 | MG-63 (Osteosarcoma) | ≤20 | |
| Organoplatinum Compound 6 | MG-63 (Osteosarcoma) | ≤20 | |
| Organoplatinum Compound 7 | MG-63 (Osteosarcoma) | ≤20 | |
| Organoplatinum Compound 5 | MDA-MB-231 (Breast) | ≤20 | |
| Organoplatinum Compound 6 | MDA-MB-231 (Breast) | ≤20 | |
| Organoplatinum Compound 7 | MDA-MB-231 (Breast) | ≤20 | |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | 0.81 µg/mL | |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast) | 1.82 µg/mL | |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | ZR75-1 (Breast) | 1.12 µg/mL |
Table 2: Antimicrobial Activity of Metronidazole (Comparative Data)
| Microorganism | MIC (µg/mL) | Reference |
| Anaerobic Bacteria (most strains) | ≤ 3.1 | |
| Prevotella intermedia | 0.98 | |
| Porphyromonas gingivalis | 0.122 | |
| Fusobacterium spp. | 0.242 | |
| Peptostreptococcus micros (60% susceptible) | 12.14 | |
| Trichomonas vaginalis (sensitive) | 3.2 µM | |
| Trichomonas vaginalis (resistant) | 25 µM | |
| Entamoeba histolytica | 12.5 - 25 µM | |
| Giardia duodenalis (sensitive) | 6.3 µM | |
| Giardia duodenalis (resistant) | 50 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound (2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol)
This protocol describes a general method for the synthesis of this compound via nucleophilic substitution.
Materials:
-
2-methyl-4-nitroimidazole
-
Bromoethanol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methyl-4-nitroimidazole (1 equivalent) in DMF or CH3CN.
-
Add potassium carbonate (1.1 equivalents) to the solution and stir the mixture for 15 minutes at room temperature.
-
Add bromoethanol (2 equivalents) dropwise to the reaction mixture.
-
The reaction can be heated to 60°C to improve the yield and reaction time. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate. If CH3CN is used, evaporate the solvent under reduced pressure.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound or its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria or protozoa.
Materials:
-
Anaerobic bacterial or protozoal strain
-
Appropriate broth medium (e.g., supplemented Brucella broth for anaerobes)
-
This compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic jar or chamber)
-
Bacterial/protozoal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the drug in the broth medium directly in the 96-well microtiter plate to achieve a range of concentrations.
-
Prepare the inoculum of the test microorganism and adjust its density to the desired concentration.
-
Inoculate each well (except for the sterility control well) with the standardized microbial suspension. The final volume in each well should be 100-200 µL.
-
Include a growth control well (medium with inoculum but no drug) and a sterility control well (medium only).
-
Seal the microtiter plate and incubate under appropriate anaerobic conditions and temperature for a specified period (e.g., 24-48 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of inducing DNA damage and cell death.
Experimental Workflow
Caption: A typical workflow for the discovery and evaluation of this compound derivatives.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, the parameters for the structurally similar metronidazole can provide valuable insights for initial study design.
Table 3: Pharmacokinetic Parameters of Metronidazole in Humans (for reference)
| Parameter | Value | Reference |
| Bioavailability (oral) | >90% | |
| Half-life (t1/2) | 6 - 14 hours | |
| Volume of Distribution (Vd) | 0.51 - 1.1 L/kg | |
| Plasma Protein Binding | 10 - 15% |
It is crucial to perform dedicated pharmacokinetic studies for this compound and its derivatives to accurately determine their absorption, distribution, metabolism, and excretion (ADME) profiles.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in both infectious diseases and oncology. The protocols and data presented here provide a foundational framework for researchers to explore and advance the therapeutic applications of these molecules. Further investigation into the specific antimicrobial spectrum, pharmacokinetic profile, and in vivo efficacy of this compound is warranted to fully realize its clinical potential. The development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties remains a key objective in the ongoing drug discovery efforts centered around this versatile scaffold.
References
Application Notes and Protocols for Studying Antimicrobial Resistance Using Isometronidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isometronidazole, a nitroimidazole antimicrobial agent, in the study of antimicrobial resistance. The protocols detailed below are compiled from established methodologies for the parent compound, metronidazole, and are intended to serve as a robust starting point for research into this compound's efficacy and resistance mechanisms.
Introduction to this compound and Antimicrobial Resistance
This compound, a derivative of metronidazole, belongs to the 5-nitroimidazole class of antibiotics. These compounds are prodrugs that require reductive activation within the target microorganism to exert their cytotoxic effects[1]. This activation process, highly efficient in anaerobic environments, leads to the formation of reactive intermediates that disrupt DNA and other macromolecules, ultimately causing cell death[1].
The study of antimicrobial resistance to this compound is critical due to the increasing prevalence of resistance to 5-nitroimidazole agents in various pathogens. Resistance can emerge through multiple mechanisms, including decreased drug activation, altered DNA repair pathways, and increased drug efflux[2][3]. Understanding these mechanisms is paramount for the development of new therapeutic strategies and for preserving the efficacy of this important class of antibiotics.
Key Resistance Mechanisms
Several mechanisms of resistance to nitroimidazoles have been identified in both bacteria and protozoa. These can be broadly categorized as follows:
-
Decreased Drug Activation: This is a primary mechanism of resistance. It often involves mutations in genes encoding enzymes responsible for the reduction of the nitro group of the drug.
-
nim Genes: In anaerobic bacteria, particularly Bacteroides species, the presence of nim genes is strongly associated with metronidazole resistance[2]. These genes encode 5-nitroimidazole reductases that convert the drug into a non-toxic derivative.
-
rdxA and frxA Genes: In the microaerophilic bacterium Helicobacter pylori, mutations in the rdxA gene (an oxygen-insensitive NADPH nitroreductase) and the frxA gene (NADPH flavin oxidoreductase) are major contributors to metronidazole resistance. These mutations lead to decreased activation of the prodrug.
-
-
Enhanced DNA Repair: Overexpression of DNA repair proteins, such as RecA in Bacteroides fragilis, can increase resistance to the DNA-damaging effects of activated metronidazole.
-
Reduced Intracellular Drug Accumulation: While less common, decreased uptake or increased efflux of the drug can contribute to resistance.
Data Presentation: Antimicrobial Susceptibility
Summarized below are typical Minimum Inhibitory Concentration (MIC) values for metronidazole against various anaerobic bacteria. These values, obtained through standardized susceptibility testing, serve as a benchmark for interpreting the activity of this compound. Clinical breakpoints for metronidazole are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). According to CLSI, isolates with MICs ≥32 μg/mL are considered resistant.
| Organism Group | Metronidazole MIC₅₀ (μg/mL) | Metronidazole MIC₉₀ (μg/mL) | Metronidazole Resistance Rate (%) |
| Bacteroides fragilis group | 0.5 - 1 | 2 - 8 | 0.5 - 7.8 |
| Prevotella spp. | ≤0.25 - 0.5 | 1 - 4 | Variable |
| Fusobacterium spp. | ≤0.25 | ≤0.25 - 1 | Low |
| Clostridium perfringens | 0.25 - 1 | 2 - 8 | Low |
| Clostridioides difficile | 0.25 - 1 | 1 - 2 | Low |
| Gram-positive anaerobic cocci | 0.25 - 1 | 2 - >128 | Variable, species-dependent |
Note: Data is compiled from multiple sources and represents a general overview. Actual MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Detailed methodologies for key experiments in the study of this compound resistance are provided below.
Protocol for Antimicrobial Susceptibility Testing (AST) of Anaerobic Bacteria
This protocol is based on the CLSI M11 standard for antimicrobial susceptibility testing of anaerobic bacteria.
4.1.1. Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Brucella agar base, supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1
-
Sterile petri dishes
-
Anaerobic chamber or jars with gas-generating systems
-
Steers-Foltz replicator device
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
-
Prepare Agar Plates:
-
Melt the supplemented Brucella agar and cool to 48-50°C.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create plates with final concentrations ranging from, for example, 0.125 to 128 µg/mL. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Inoculum:
-
From a pure 24-48 hour culture, prepare a bacterial suspension in a suitable broth (e.g., Thioglycollate broth) to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculate Plates:
-
Using a Steers-Foltz replicator, inoculate the prepared agar plates with the standardized bacterial suspension. Each spot should contain approximately 10⁵ CFU.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber with an atmosphere of 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. A faint haze or a single colony at the inoculation site is disregarded.
-
4.1.2. Broth Microdilution Method
This method is a practical alternative for clinical laboratories, particularly for testing the Bacteroides fragilis group.
Materials:
-
This compound stock solution
-
Supplemented Brucella broth or other suitable anaerobic broth
-
96-well microtiter plates
-
Anaerobic incubation system
-
Standardized bacterial inoculum (as above)
Procedure:
-
Prepare Microtiter Plates:
-
Dispense 100 µL of supplemented Brucella broth into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from well to well, discarding the final 100 µL from the last well. This will result in wells containing 100 µL of varying drug concentrations.
-
-
Inoculate Plates:
-
Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 10 µL of the diluted inoculum.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth) in the well.
-
Protocol for Detection of nim Genes by PCR
This protocol is adapted from methods described for the detection of nim genes in Bacteroides species.
Materials:
-
Bacterial DNA extract
-
PCR primers (NIM-3 and NIM-5)
-
NIM-3: 5'-ATGTTCAGAGAAATGCGGCGTAAGCG-3'
-
NIM-5: 5'-GCTTCCTTGCCTGTCATGTCGTC-3'
-
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard method like the CTAB/SDS-proteinase K procedure.
-
PCR Amplification:
-
Prepare a PCR master mix containing the reaction buffer, dNTPs, primers, and Taq polymerase.
-
Add the template DNA to the master mix.
-
The expected amplicon size is 458 bp.
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 52-55°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
-
Gel Electrophoresis:
-
Analyze the PCR products on a 1.5% agarose gel stained with a suitable DNA stain (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light. The presence of a 458 bp band indicates a positive result for a nim gene.
-
Protocol for Sequencing of the rdxA Gene in Helicobacter pylori
This protocol is based on methodologies for amplifying and sequencing the rdxA gene to identify mutations associated with metronidazole resistance.
Materials:
-
H. pylori genomic DNA
-
PCR primers for rdxA
-
RDXA-L: 5'-AGGGATTTTATTGTATGCTACAA-3'
-
RDXA-R: 5'-AGGAGCATCAGATAGTTCTGA-3'
-
-
High-fidelity DNA polymerase
-
Thermocycler
-
PCR product purification kit
-
Sanger sequencing reagents and equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from H. pylori isolates.
-
PCR Amplification:
-
Amplify the rdxA gene using the specified primers. The expected amplicon size is approximately 886 bp.
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 2 minutes
-
35 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 52°C for 1 minute
-
Extension: 72°C for 1.5 minutes
-
-
Final Extension: 72°C for 10 minutes
-
-
-
Purification and Sequencing:
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified product using both forward and reverse primers via Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type rdxA reference sequence to identify any mutations (e.g., point mutations, insertions, deletions, frameshifts) that could lead to a non-functional protein.
-
Protocol for Measurement of Pyruvate:ferredoxin Oxidoreductase (PFOR) Activity
This assay measures the activity of PFOR, an enzyme involved in the activation of nitroimidazoles. Reduced PFOR activity can be a mechanism of resistance.
Materials:
-
Cell-free extract of the microorganism
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Pyruvate
-
Coenzyme A (CoA)
-
Methyl viologen (as an artificial electron acceptor)
-
Anaerobic cuvettes and spectrophotometer
Procedure:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract from the microbial culture under anaerobic conditions.
-
Assay:
-
Set up the reaction mixture in an anaerobic cuvette containing the assay buffer, CoA, and methyl viologen.
-
Add the cell-free extract to the cuvette.
-
Initiate the reaction by adding pyruvate.
-
Monitor the reduction of methyl viologen by measuring the increase in absorbance at 604 nm.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of reduced methyl viologen (13.6 mM⁻¹ cm⁻¹).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound action and resistance.
Caption: Reductive activation pathway of this compound in anaerobic organisms.
Caption: Overview of key resistance mechanisms against this compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteroides fragilis RecA protein overexpression causes resistance to metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isometronidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
These notes provide an overview and detailed protocols for the synthesis of various Isometronidazole (a positional isomer of Metronidazole) derivatives. The methodologies described are based on established literature and are intended to guide researchers in the preparation of analogs for further study, such as in the development of new antimicrobial agents.
Introduction
This compound and its derivatives, belonging to the 5-nitroimidazole class of compounds, are of significant interest due to their potential as antimicrobial agents. The 5-nitroimidazole core is a crucial pharmacophore, and modifications at various positions of the imidazole ring can lead to compounds with altered biological activity, improved pharmacokinetic properties, and potentially reduced side effects. The following sections detail the synthesis of the key precursor, 2-methyl-5-nitroimidazole, and subsequent derivatization to yield esters, sulfones, and other analogs.
Synthesis of the Core Intermediate: 2-Methyl-5-nitroimidazole
The foundational step in the synthesis of many this compound derivatives is the nitration of 2-methylimidazole. This process yields 2-methyl-5-nitroimidazole, the essential building block for further modifications.
Experimental Protocol: Nitration of 2-Methylimidazole[1]
-
Dissolution: Dissolve 0.44 moles (36 grams) of 2-methylimidazole in 6 mL of nitric acid (HNO₃). This reaction is exothermic and should be controlled by adding ice to maintain the temperature between 30-40°C.
-
Acidification: Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to the solution.
-
First Heating: Boil the reaction mixture for 1 hour.
-
Cooling and Second Nitration: Cool the reaction mixture. Add 8 mL of a 1:1 mixture of sulfuric acid and nitric acid.
-
Second Heating: Heat the reaction mixture for another hour.
-
Precipitation: Pour the reaction mixture onto ice to precipitate the nitro derivative.
-
Filtration and Washing: Filter the precipitate and wash it three times with water.
-
Drying: Air-dry the precipitate to obtain 2-methyl-5-nitroimidazole.
The resulting compound, 2-methyl-5-nitroimidazole, is a light white crystalline solid with a melting point of 252-254°C and is insoluble in water.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of 2-methyl-5-nitroimidazole.
Synthesis of this compound Ester Derivatives
Esterification of the hydroxyl group of this compound precursors, such as secnidazole (a derivative of 2-methyl-5-nitroimidazole), is a common strategy to create prodrugs with modified physicochemical properties.
General Scheme for Ester Synthesis[2]
Ester derivatives can be synthesized by reacting an alcohol (like secnidazole) with acid chlorides or anhydrides in the presence of a suitable catalyst, such as pyridine.[2]
Experimental Protocol: Synthesis of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl p-nitrobenzoate[2]
-
Reactant Mixture: In a reaction beaker, mix secnidazole (1g, 5.4 mmoles) with pyridine (0.5ml, 6.20mmoles).
-
Addition of Acid Chloride: Add p-Nitrobenzoyl chloride to the mixture. The reaction is exothermic and the beaker should be cooled in an ice bath.
-
Reaction Completion: Stir the mixture. After completion of the reaction (monitor by TLC), add 10-15 ml of 2% sodium hydrogen carbonate solution.
-
Isolation: A solid will separate. Wash the solid with water, filter, and dry it.
-
Recrystallization: Recrystallize the product from hot methanol to obtain yellow colored crystals.
Data Summary for Synthesized Ester Derivatives
| Compound ID | Derivative Name | Starting Alcohol | Acid Chloride/Anhydride | Yield (%) | Melting Point (°C) |
| A | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl stearate | Secnidazole | Stearoyl chloride | 78 | 90-92 |
| B | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl hexadecanoate | Secnidazole | Palmitoyl chloride | 75 | 85-87 |
| C | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl tetradecanoate | Secnidazole | Myristoyl chloride | 72 | 78-80 |
| D | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl p-nitrobenzoate | Secnidazole | p-Nitrobenzoyl chloride | 82 | 140-142 |
| E | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl 3-nitrobenzoate | Secnidazole | m-Nitrobenzoyl chloride | 79 | 135-137 |
| F | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl 3,5-dinitrobenzoate | Secnidazole | 3,5-Dinitrobenzoyl chloride | 85 | 155-157 |
Data sourced from Manisha N. Trivedi et al., J. Chem. Pharm. Res., 2011, 3(1):313-319.
Synthesis Pathway for Ester Derivatives
Caption: General workflow for the synthesis of ester derivatives.
Synthesis of this compound Sulfone Derivatives
The introduction of a sulfone group can significantly impact the biological activity of 5-nitroimidazoles.
Experimental Protocol: Synthesis of 2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole
-
Preparation of Starting Material: The synthesis starts from 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole, which is prepared from 1-methyl-2-chloromethyl-5-nitro-1H-imidazole.
-
Reaction Setup: Add a solution of sodium 4-methylbenzenesulfinate (0.2 g, 2 mmol) in dimethylsulfoxide (4 mL) dropwise to a solution of the starting dichloride (0.5 g, 2 mmol) in dimethylsulfoxide (5 mL).
-
Reaction Conditions: Stir the mixture under an inert atmosphere for 12 hours.
-
Workup: After filtration, dissolve the crude product in dichloromethane (10 mL), wash twice with water (2 x 20 mL), and dry over MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the product by chromatography on a silica gel column eluting with dichloromethane-ethyl acetate (95/5).
-
Recrystallization: Recrystallize from ethanol to yield the final product.
Quantitative Data for Sulfone Derivative
| Compound Name | Yield (%) | Melting Point (°C) |
| 2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole | 70 | 134 |
Data sourced from Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH.
Synthesis Pathway for Sulfone Derivatives
Caption: Workflow for the synthesis of a sulfone derivative.
Synthesis of Water-Soluble Prodrugs
To improve properties like aqueous solubility for intravenous administration, prodrugs of metronidazole (an isomer of this compound) have been synthesized. A similar approach can be applied to this compound derivatives. These often involve the esterification with amino acids or other hydrophilic moieties.
General Considerations for Prodrug Synthesis
The synthesis of prodrugs aims to temporarily modify the active molecule to enhance its delivery or reduce side effects. For this compound derivatives, this could involve creating esters with amino acids to improve water solubility. These esters are designed to be stable at physiological pH but are hydrolyzed in vivo to release the active drug.
Example of a Prodrug Synthesis Strategy: Amino Acid Esters
A general approach involves the coupling of an N-protected amino acid to the hydroxyl group of a suitable this compound precursor, followed by deprotection. The resulting amino acid ester can then be converted to a more soluble salt form.
Logical Relationship for Prodrug Design
Caption: Logical workflow for the design and action of a prodrug.
Conclusion
The synthesis of this compound derivatives offers a versatile platform for the development of new therapeutic agents. By modifying the core 5-nitroimidazole structure through esterification, sulfone formation, and other derivatizations, researchers can fine-tune the pharmacological properties of these compounds. The protocols and data presented here provide a foundation for the synthesis and exploration of novel this compound analogs. Careful monitoring of reaction conditions and appropriate purification techniques are essential for obtaining high-purity compounds for biological evaluation.
References
Application Notes and Protocols for Metronidazole Dosage in In Vivo Animal Studies
Note on Terminology: The term "Isometronidazole" is not commonly found in scientific literature. This document focuses on Metronidazole , a widely studied and utilized 5-nitroimidazole antimicrobial, which is likely the compound of interest.
Introduction
Metronidazole is a synthetic nitroimidazole-class antimicrobial agent with potent activity against a wide range of anaerobic bacteria and certain protozoa[1][2]. Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of short-lived, cytotoxic metabolites that interact with and disrupt DNA, ultimately causing cell death[3]. Due to its efficacy, metronidazole is frequently used in clinical and preclinical settings to treat and prevent anaerobic infections[2][4].
The determination of an appropriate dosage regimen in in vivo animal studies is critical for obtaining meaningful and reproducible results. Dosage selection depends on various factors including the animal species, the specific disease model, the route of administration, and the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug. These application notes provide a summary of reported dosages and detailed protocols for the administration of metronidazole in common laboratory animal models.
Metronidazole Dosage Summary for In Vivo Studies
The following tables summarize previously reported dosages of metronidazole used in various animal models. It is crucial to note that these are starting points, and optimal doses should be determined empirically for specific experimental conditions.
Table 1: Metronidazole Dosages in Rodent Infection Models
| Animal Model | Infection Type | Route of Administration | Dosage | Outcome/Observation | Reference |
| Mouse | Fusobacterium necrophorum (fatal infection) | Not Specified | ED₅₀: 11.31 ± 1.99 mg/kg | 50% effective dose in preventing mortality. | |
| Mouse | Bacteroides fragilis (subcutaneous abscess) | Not Specified | 10 mg/kg | Produced a three-log reduction in colony-forming units (CFU) of the infecting organism. | |
| Mouse | Bacteroides fragilis (subcutaneous abscess) | Not Specified | 100 mg/kg | Complete sterilization of abscesses. |
Table 2: Metronidazole Dosages in Rodent Toxicology and Pharmacokinetic Studies
| Animal Model | Study Type | Route of Administration | Dosage | Duration | Observation | Reference |
| Wistar Rat | Subacute Toxicity | Oral | 200, 400, 600 mg/kg | 28 days | No abnormal behavior observed. Changes in clinical biochemistry were minor. Degeneration of germinal epithelium in testes at 600 mg/kg. | |
| Wistar Rat | Acute Toxicity | Oral | 300, 2000 mg/kg | Single dose | No treatment-related mortality. | |
| Rat (Protein Malnourished) | Pharmacodynamics | Oral | 200, 400, 800 mg/kg | Not Specified | Dose-dependent effects on hematological profile, liver enzymes, and hormone levels. | |
| Chick | Acute Toxicity | Intraperitoneal (IP) | LD₅₀: 516.9 mg/kg | Single dose | Median lethal dose. | |
| Chick | Acute Toxicity | Oral | LD₅₀: 3061.8 mg/kg | Single dose | Median lethal dose. |
Table 3: Metronidazole Dosages in Other Animal Models
| Animal Model | Route of Administration | Dosage | Study Type | Reference |
| Camels, Sheep, Goats | Intramuscular (IM) | 30 mg/kg | Pharmacokinetics | |
| Göttingen Minipigs | Oral Gavage / Voluntary Oral | Not Specified (PK study) | Pharmacokinetics |
Experimental Protocols
The following are generalized protocols for common routes of metronidazole administration in rodents. All procedures should be performed in accordance with institutional guidelines and approved by an Animal Care and Use Committee (IACUC).
Vehicle Preparation
Metronidazole has limited solubility in water. For oral administration, it can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). For parenteral routes (IP, IV), it should be dissolved in a sterile, isotonic solution such as 0.9% saline. The pH of the solution should be checked to ensure it is not irritating to tissues.
Oral Administration (Gavage)
Oral gavage ensures accurate dosing directly into the stomach.
Materials:
-
Metronidazole solution/suspension
-
Appropriately sized oral gavage needle (ball-tipped)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to calculate the precise volume to be administered.
-
Prepare the dose. Draw the calculated volume of the metronidazole solution into the syringe attached to the gavage needle.
-
Restrain the animal. Gently restrain the mouse or rat to prevent movement.
-
Insert the gavage needle. Introduce the needle into the mouth, guiding it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the drug. Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle carefully along the same path.
-
Monitor the animal briefly for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the drug into the peritoneal cavity.
Materials:
-
Sterile metronidazole solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
70% ethanol or other skin disinfectant
-
Animal scale
Procedure:
-
Weigh the animal for accurate dose calculation.
-
Prepare the dose in a sterile syringe.
-
Position the animal. Restrain the animal on its back, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Locate the injection site. The preferred site is the lower right or left abdominal quadrant to avoid the bladder and major organs.
-
Disinfect the site with an alcohol wipe.
-
Insert the needle at a 30-45 degree angle. Gently aspirate (pull back the plunger) to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Intravenous (IV) Injection
IV administration provides immediate systemic circulation and 100% bioavailability. The lateral tail vein is the most common site in mice and rats.
Materials:
-
Sterile metronidazole solution
-
Sterile syringe and needle (e.g., 27-30 gauge)
-
A restraining device for the animal
-
Heat lamp or warm water to induce vasodilation
Procedure:
-
Weigh the animal and prepare the correct dose.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to make the lateral veins more visible and accessible.
-
Restrain the animal using an appropriate device that exposes the tail.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle bevel-up into one of the lateral tail veins, almost parallel to the tail.
-
Confirm placement. A small amount of blood may flash back into the syringe hub.
-
Inject the solution slowly. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal post-injection.
Visualizations: Pathways and Workflows
Mechanism of Action of Metronidazole
Caption: Mechanism of action of Metronidazole in anaerobic bacteria.
General Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo animal efficacy study.
Factors Influencing Dosage Selection
Caption: Key factors to consider when selecting a dosage for animal studies.
References
- 1. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metronidazole in anaerobic infections: a review of its activity, pharmacokinetics and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicologic evaluation of metronidazole with particular reference to carcinogenic, mutagenic, and teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic infections in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Metronidazole Degradation Products
A Note on Terminology: The information provided pertains to Metronidazole. "Isometronidazole" is not a standard recognized name for this compound in the provided search results, and it is presumed to be a typographical error. All guidance and data herein refer to Metronidazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Metronidazole and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Metronidazole?
A1: Metronidazole is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2] Degradation can involve modifications to the imidazole ring and the side chain.[3][4] For instance, under oxidative stress, the imidazole moiety can be oxidized.[3] Studies have proposed several degradation pathways, often leading to the formation of various intermediate products before potential mineralization into smaller inorganic molecules.
Q2: What are the typical analytical methods used to analyze Metronidazole and its degradation products?
A2: The most common analytical technique is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often with UV detection. This method is capable of separating the parent drug from its degradation products. Other techniques include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and structural elucidation of the degradation products.
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation, or stress testing, involves intentionally degrading a drug substance under more severe conditions than accelerated stability testing (e.g., high temperature, humidity, exposure to acids, bases, oxidizing agents, and light). These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing and validating stability-indicating analytical methods.
-
Gaining insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.
Q4: Under which conditions is Metronidazole most susceptible to degradation?
A4: Studies have shown that Metronidazole is particularly susceptible to degradation under alkaline conditions. Significant degradation has also been observed in acidic and oxidative environments, as well as upon exposure to UV light. It is relatively more stable under dry heat conditions.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products from the Parent Drug Peak in HPLC.
-
Possible Cause: The chosen HPLC method is not "stability-indicating," meaning it cannot resolve the analyte of interest from its degradation products.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary instead of an isocratic one to improve resolution.
-
Change Column: If mobile phase optimization is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Adjust pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds. Experiment with different pH values of the buffer.
-
Modify Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks.
-
Issue 2: Inconsistent or No Degradation Observed During Forced Degradation Studies.
-
Possible Cause: The stress conditions are not harsh enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Increase Temperature: If no degradation is observed at room temperature, the study can be conducted at elevated temperatures, such as 50-60°C.
-
Extend Exposure Time: Increase the duration of the stress exposure. However, degradation should ideally be within the 5-20% range to avoid the formation of secondary, irrelevant degradation products.
-
Issue 3: Difficulty in Identifying Unknown Peaks in the Chromatogram.
-
Possible Cause: The detector used (e.g., UV-Vis) does not provide structural information.
-
Troubleshooting Steps:
-
Utilize Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products.
-
Tandem MS (MS/MS): For further structural elucidation, perform tandem mass spectrometry to obtain fragmentation patterns of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If sufficient quantities of the degradation product can be isolated (e.g., through preparative HPLC), NMR spectroscopy can provide detailed structural information.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Metronidazole
This protocol outlines the general steps for conducting a forced degradation study on a Metronidazole drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of Metronidazole at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with an equivalent amount of HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified duration. Also, heat the stock solution at a similar temperature.
-
Photolytic Degradation: Expose the stock solution and the solid drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Sample Analysis: After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze them using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Metronidazole
The following is an example of an RP-HPLC method that can be used as a starting point for the analysis of Metronidazole and its degradation products. Method parameters may need to be optimized for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% v/v Glacial Acetic Acid in water (40:60 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 273 nm or 289 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 30°C |
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for Metronidazole.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Metronidazole Benzoate | 20 - 640 | Not Specified | |
| Metronidazole | 25 - 150 | 0.9993 | |
| Metronidazole Benzoate | 5 - 50 | 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Metronidazole Benzoate | 0.15 | 0.5 | |
| Metronidazole | 0.3795 | 1.15 |
Visualizations
Caption: Workflow for a Forced Degradation Study of Metronidazole.
Caption: A Simplified Potential Degradation Pathway for Metronidazole.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
Technical Support Center: Overcoming Metronidazole Resistance in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming metronidazole resistance in bacteria.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Metronidazole
-
Question: My MIC values for metronidazole against the same bacterial strain are varying between experiments. What could be the cause?
Answer: Inconsistent metronidazole MIC values can arise from several factors related to the experimental setup, particularly the anaerobic conditions required for metronidazole's activation.
-
Oxygen Contamination: Metronidazole is a prodrug that requires an anaerobic environment for its nitro group to be reduced, leading to the formation of toxic radicals that kill the bacteria.[1] The presence of even small amounts of oxygen can lead to the reoxidation of the active metabolite, rendering the drug ineffective and resulting in falsely high MIC values.[1]
-
Inoculum Preparation: The density of the bacterial inoculum can affect MIC results. Ensure that the inoculum is prepared to the recommended standard (e.g., 0.5 McFarland standard) to maintain consistency across experiments.
-
Incubation Time: The duration of incubation can influence the final MIC reading. For slow-growing anaerobes, a longer incubation period may be necessary. Adhere to established protocols and ensure the incubation time is consistent for all experiments.
-
Media Composition: The type and quality of the growth medium can impact bacterial growth and metronidazole activity. Use freshly prepared media and ensure its components do not interfere with the drug's action.
-
-
Question: I am using the E-test for metronidazole susceptibility testing and the edge of the inhibition ellipse is unclear. How should I interpret the result?
Answer: Reading the MIC from a metronidazole E-test can sometimes be challenging due to the nature of the drug's action. Here are some troubleshooting tips:
-
Ignore Hazes and Microcolonies: For bactericidal drugs like metronidazole, the MIC should be read at the point of complete inhibition of all growth. Ignore any faint hazes or tiny colonies within the inhibition ellipse.
-
Round Up to the Next Two-fold Dilution: If the intersection of the inhibition ellipse falls between two markings on the E-test strip, it is standard practice to round up to the next highest two-fold dilution value.
-
Ensure Proper Anaerobic Conditions: As with other susceptibility testing methods, inadequate anaerobiosis can lead to poor growth and indistinct inhibition zones. Ensure your anaerobic jar or chamber is functioning correctly.
-
Confirm with Agar Dilution: If you consistently encounter difficulties with E-test interpretation for a particular strain, consider confirming the MIC using the agar dilution method, which is considered a reference standard.[2]
-
Issue 2: Failure to Potentiate Metronidazole Activity with an Adjuvant
-
Question: I am testing a potential efflux pump inhibitor, but it is not reducing the metronidazole MIC in my resistant strain. What could be the reason?
Answer: The lack of synergy between metronidazole and a putative efflux pump inhibitor could be due to several factors:
-
Mechanism of Resistance: The primary mechanism of resistance in your bacterial strain may not be efflux pump-mediated. Metronidazole resistance is often caused by reduced drug activation due to mutations in nitroreductase genes (e.g., rdxA in Helicobacter pylori) or drug inactivation by Nim proteins.[1][3] If efflux is not the dominant resistance mechanism, an efflux pump inhibitor will have little to no effect.
-
Specificity of the Inhibitor: Efflux pumps can be highly specific. The inhibitor you are using may not be effective against the particular efflux pump(s) responsible for metronidazole extrusion in your bacterial species.
-
Suboptimal Inhibitor Concentration: The concentration of the efflux pump inhibitor may be too low to effectively block the pumps. It is important to perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor.
-
Experimental Design: The checkerboard assay is a standard method for assessing synergy. Ensure that your experimental setup is correct and that you are calculating the Fractional Inhibitory Concentration (FIC) index accurately.
-
-
Question: My checkerboard assay results are ambiguous. How can I confirm a synergistic interaction?
Answer: While the checkerboard assay is a valuable screening tool, ambiguous results can occur. To confirm synergy, consider the following:
-
Time-Kill Curve Analysis: This method provides a dynamic view of the interaction between two antimicrobial agents over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Mechanism-Based Assays: If you hypothesize that the adjuvant is an efflux pump inhibitor, you can perform assays to measure the intracellular accumulation of a fluorescent substrate of the pump (e.g., ethidium bromide) in the presence and absence of the inhibitor. An increase in fluorescence inside the bacteria would support the proposed mechanism of action.
-
Frequently Asked Questions (FAQs)
1. Understanding Metronidazole Resistance
-
Question: What are the primary mechanisms of metronidazole resistance in bacteria?
Answer: Metronidazole resistance is a complex phenomenon with several underlying mechanisms:
-
Reduced Drug Activation: Metronidazole is a prodrug that must be activated by bacterial nitroreductases. In many resistant bacteria, particularly Helicobacter pylori, mutations in the genes encoding these enzymes, such as rdxA and frxA, prevent the conversion of metronidazole to its active, DNA-damaging form.
-
Drug Inactivation: Some anaerobic bacteria, like Bacteroides fragilis, can harbor nim genes. These genes encode nitroimidazole reductases that convert the nitro group of metronidazole to a non-toxic amino group, thereby inactivating the drug.
-
Efflux Pumps: Certain bacteria can utilize efflux pumps to actively transport metronidazole out of the cell, preventing it from reaching its intracellular target. Overexpression of efflux pumps belonging to the Resistance-Nodulation-Division (RND) family has been implicated in metronidazole resistance in H. pylori.
-
Altered Redox Metabolism: Changes in the bacterial cell's overall redox potential can decrease the efficiency of metronidazole activation.
-
Enhanced DNA Repair: More efficient DNA repair mechanisms could potentially counteract the DNA damage caused by activated metronidazole.
-
Biofilm Formation: Bacteria growing in biofilms are often more resistant to antibiotics, including metronidazole. The biofilm matrix can act as a physical barrier, limiting drug penetration.
-
-
Question: Is metronidazole resistance always high-level?
Answer: No, the level of metronidazole resistance can vary. The presence of nim genes in anaerobic bacteria can result in a range of resistance levels, from low to high. Similarly, different mutations in nitroreductase genes can confer varying degrees of resistance.
2. Strategies to Overcome Metronidazole Resistance
-
Question: What are the current clinical strategies for treating infections caused by metronidazole-resistant bacteria?
Answer: For infections with metronidazole-resistant H. pylori, combination therapies are recommended. These often include a proton pump inhibitor, bismuth, and other antibiotics like tetracycline and amoxicillin. In some cases, increasing the dose and duration of metronidazole treatment can overcome low-level resistance. For serious anaerobic infections where metronidazole resistance is suspected, alternative antibiotics such as carbapenems or beta-lactam/beta-lactamase inhibitor combinations are often used.
-
Question: What are some promising research avenues for overcoming metronidazole resistance?
Answer: Several innovative approaches are being explored:
-
Adjuvant Therapy: The use of adjuvants, such as efflux pump inhibitors, to restore the efficacy of metronidazole is a key area of research. These compounds block specific resistance mechanisms, making the bacteria susceptible to the antibiotic again.
-
Natural Products: A variety of natural compounds from plants and other sources are being investigated for their ability to inhibit the growth of metronidazole-resistant bacteria or to act synergistically with metronidazole.
-
Novel Drug Delivery Systems: Developing new ways to deliver metronidazole to the site of infection could enhance its efficacy and overcome some resistance mechanisms.
-
Targeting Resistance Genes: Strategies aimed at inhibiting the expression or function of resistance genes like nim are in the early stages of development.
-
3. Experimental Considerations
-
Question: How can I determine the mechanism of metronidazole resistance in my bacterial isolate?
Answer: A combination of phenotypic and genotypic methods can be used:
-
Phenotypic Assays:
-
Efflux Pump Activity: Use an efflux pump inhibitor in combination with metronidazole in a checkerboard assay. A significant reduction in the MIC suggests the involvement of efflux pumps.
-
Nitroreductase Activity: Assays to measure nitroreductase activity can be performed, although they can be complex.
-
-
Genotypic Assays:
-
PCR and Sequencing: Amplify and sequence known resistance genes such as rdxA, frxA, and nim genes to identify mutations or their presence.
-
Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of efflux pump genes. Upregulation of these genes in resistant isolates compared to susceptible ones is indicative of their involvement in resistance.
-
-
-
Question: Are there standardized protocols for the experiments mentioned?
Answer: Yes, standardized protocols exist for many of the key experiments. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. Detailed protocols for checkerboard assays, biofilm assays, gene knockout, and RT-qPCR are widely available in the scientific literature and are detailed in the "Experimental Protocols" section below.
Data Presentation
Table 1: Metronidazole MIC Distribution in Resistant Bacteroides fragilis Isolates
| Study/Region | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| European Surveillance (nim-positive) | 30 | 0.25 - >64 | - | - |
| European Surveillance (nim-negative) | 1,472 | ≤0.125 - >64 | - | - |
| Washington State, USA (nimA-positive) | 1 | 32 | - | - |
| Various Clinical Isolates | 2 (nimA and nimE) | 1.5 - 8 | - | - |
| Clinical Isolates (Resistant) | 2 | 48 - 256 | - | - |
Table 2: Synergistic Effects of Metronidazole with Adjuvants/Other Antimicrobials
| Bacterial Species | Metronidazole Combination Agent | Method | FIC Index (Interpretation) |
| Clostridioides difficile | Mitomycin C | Checkerboard | Synergistic |
| Porphyromonas gingivalis | Chlorhexidine | Checkerboard | Synergistic |
| Aspergillus fumigatus | Amphotericin B | Checkerboard | 2.25 - 4.25 (Antagonistic) |
| Mycobacterium tuberculosis | Gatifloxacin | 3D Checkerboard | 0.39 - 0.74 (Synergistic) |
Experimental Protocols
Protocol 1: Metronidazole Susceptibility Testing - Agar Dilution Method
This protocol is adapted from CLSI guidelines and is considered a reference method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Metronidazole powder
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton agar (or other appropriate agar for the bacterium)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
Sterile saline
-
McFarland standard (0.5)
-
Multipoint inoculator (optional)
Procedure:
-
Prepare Metronidazole Stock Solution: Dissolve metronidazole powder in DMSO to create a high-concentration stock solution. Further dilute in sterile water to create a series of working solutions.
-
Prepare Agar Plates: Autoclave the agar medium and allow it to cool to 45-50°C in a water bath. Add the appropriate volume of each metronidazole working solution to individual flasks of molten agar to achieve the desired final concentrations (typically a two-fold dilution series, e.g., 0.25 to 256 µg/mL). Mix well and pour into sterile petri dishes. Also, prepare a drug-free control plate.
-
Prepare Inoculum: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Using a multipoint inoculator or a sterile swab, inoculate the surface of each agar plate, including the control plate, with the bacterial suspension.
-
Incubate: Incubate the plates under appropriate anaerobic conditions and temperature for 24-48 hours, or longer for slow-growing organisms.
-
Read MIC: The MIC is the lowest concentration of metronidazole that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between metronidazole and a potential adjuvant.
Materials:
-
96-well microtiter plates
-
Metronidazole and adjuvant stock solutions
-
Appropriate broth medium
-
Bacterial inoculum prepared to 0.5 McFarland standard and then diluted
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional array of drug concentrations. Typically, metronidazole is serially diluted along the x-axis, and the adjuvant is serially diluted along the y-axis. Include wells with each drug alone as controls.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well of the plate.
-
Incubate: Cover the plate and incubate under appropriate anaerobic conditions and temperature for 18-24 hours.
-
Determine MICs: After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Metronidazole + FIC of Adjuvant where: FIC of Metronidazole = (MIC of Metronidazole in combination) / (MIC of Metronidazole alone) FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)
-
Interpret Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifference
-
FIC Index > 4.0: Antagonism
-
Protocol 3: Biofilm Formation and Eradication Assay
This protocol, using crystal violet staining, can be adapted to assess the efficacy of metronidazole against bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Appropriate broth medium
-
Bacterial culture
-
Metronidazole solutions
-
0.1% Crystal violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Add diluted bacterial culture to the wells of a microtiter plate.
-
Incubate for 24-48 hours to allow biofilm formation.
-
-
Metronidazole Treatment (Eradication Assay):
-
Gently remove the planktonic bacteria and wash the wells with sterile saline.
-
Add fresh medium containing various concentrations of metronidazole to the wells.
-
Incubate for another 24 hours.
-
-
Quantify Biofilm:
-
Remove the medium and wash the wells.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570-600 nm using a plate reader.
-
-
Analyze Data: Compare the absorbance values of treated wells to untreated controls to determine the effect of metronidazole on biofilm eradication.
Visualizations
Caption: Metronidazole activation and resistance pathways in bacteria.
Caption: Workflow for investigating synergistic interactions with metronidazole.
References
- 1. Metronidazole resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mutation of the rdxA gene in metronidazole-resistant Helicobacter pylori clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Metronidazole Solubility for Experiments
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of metronidazole is critical for the accuracy and reproducibility of experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when preparing metronidazole solutions for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve metronidazole for my experiments?
A1: The choice of solvent depends on your experimental setup. For stock solutions, organic solvents are recommended due to metronidazole's higher solubility. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices, dissolving metronidazole at approximately 15-34 mg/mL.[1][2] Ethanol can also be used, but the solubility is lower, around 5 mg/mL.[1] For direct preparation of aqueous solutions, the solubility in water is limited, approximately 10 mg/mL at 20°C.[3] For cell culture experiments, it is crucial to first dissolve metronidazole in a solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous buffer or isotonic saline to achieve the desired final concentration.[1] Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.
Q2: I'm seeing a precipitate after adding my metronidazole stock solution to my aqueous experimental media. What should I do?
A2: Precipitation upon dilution of a metronidazole stock solution into an aqueous medium is a common issue. This typically occurs because the concentration of metronidazole exceeds its solubility limit in the final aqueous solution. Here are some steps to troubleshoot this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of metronidazole in your experiment.
-
Optimize the Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure it is used at a final concentration that does not harm your biological system, typically less than 1%.
-
pH Adjustment: Metronidazole's solubility is pH-dependent. Adjusting the pH of your final medium may help.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the experimental medium with thorough mixing at each step to avoid localized high concentrations that can trigger precipitation.
Q3: How does pH affect the solubility of metronidazole?
A3: Metronidazole's solubility is significantly influenced by pH. It is a weak base with a pKa of approximately 2.6. Its solubility is highest in acidic conditions and decreases as the pH increases. For instance, at a pH of 1.2, its solubility in water at room temperature is about 64.8 mg/mL, while at a pH range of 2.5 to 8.0, the solubility drops to approximately 10 mg/mL. In phosphate buffer, the solubility is even lower, with values of 0.0197 mg/mL at pH 4.5, 0.02656 mg/mL at pH 6.8, and 0.0303 mg/mL at pH 7.4.
Q4: Can I heat the solution to improve metronidazole solubility?
A4: Gently warming the solution can help increase the solubility of metronidazole. For example, warming a water solution to 50°C with ultrasonication can aid in dissolution. However, be cautious about the stability of metronidazole at elevated temperatures, especially for prolonged periods, as it can degrade. Always check the stability of your final formulation under your specific experimental conditions.
Q5: How should I prepare metronidazole for in vivo animal studies?
A5: For oral administration in animal studies, metronidazole can be suspended in a suitable vehicle. For intravenous administration, a common approach is to use a commercially available injectable solution (e.g., 5 mg/mL metronidazole solution). If preparing your own solution for injection, it is critical to ensure sterility and complete dissolution to prevent precipitation in the bloodstream. A common method involves dissolving metronidazole in a vehicle suitable for injection, such as isotonic saline, potentially with the use of a co-solvent like propylene glycol to enhance solubility. For oral dosing in cats, a compounded formulation of metronidazole benzoate is often used to mask the bitter taste.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues with metronidazole solubility.
Issue 1: Metronidazole Powder is Not Dissolving in Aqueous Buffer
-
Initial Check: Verify that the concentration you are trying to achieve is below the known solubility limit of metronidazole in your specific buffer and at your experimental temperature.
-
Solution 1: Use an Organic Solvent for a Stock Solution. Prepare a high-concentration stock solution in DMSO or DMF. Then, dilute this stock solution into your aqueous buffer.
-
Solution 2: Adjust the pH. If your experimental conditions allow, lower the pH of the aqueous buffer to increase metronidazole's solubility.
-
Solution 3: Gentle Heating and Sonication. Warm the solution gently while stirring or sonicating. Be mindful of potential degradation at higher temperatures.
Issue 2: Precipitation Occurs After Storing the Prepared Solution
-
Initial Check: Confirm the storage conditions (temperature and light exposure). Metronidazole solutions can be sensitive to light and temperature changes.
-
Solution 1: Store at an Appropriate Temperature. Refrigeration can cause crystallization of metronidazole solutions. Storing at room temperature, protected from light, is often preferable.
-
Solution 2: Prepare Fresh Solutions. Aqueous solutions of metronidazole are not recommended for storage for more than one day. It is best practice to prepare fresh solutions for each experiment.
-
Solution 3: Check for Contamination. Microbial contamination can sometimes be mistaken for precipitation. Ensure sterile techniques were used during preparation.
Data Presentation
Table 1: Solubility of Metronidazole in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 20 | ~10 | |
| Water (pH 1.2) | Room Temperature | 64.8 | |
| Water (pH 2.5 - 8.0) | Room Temperature | ~10 | |
| 0.1 N HCl | 25 | 2.164 | |
| Phosphate Buffer (pH 4.5) | 25 | 0.0197 | |
| Phosphate Buffer (pH 6.8) | 25 | 0.02656 | |
| Phosphate Buffer (pH 7.4) | 25 | 0.0303 | |
| PBS (pH 7.2) | Not Specified | ~2 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 15 - 34 | |
| Dimethylformamide (DMF) | Not Specified | ~15 | |
| Ethanol | Not Specified | ~5 | |
| Propylene Glycol | 20 | 17 |
Experimental Protocols
Protocol 1: Preparation of a Metronidazole Stock Solution for In Vitro Cell Culture
-
Weighing: Accurately weigh the desired amount of metronidazole powder using an analytical balance in a sterile environment.
-
Dissolution: In a sterile conical tube, add the appropriate volume of sterile DMSO to the metronidazole powder to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortexing: Vortex the solution thoroughly until the metronidazole is completely dissolved. Visually inspect for any remaining solid particles.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentration for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Protocol 2: Preparation of Metronidazole for Oral Gavage in Mice
-
Vehicle Preparation: Prepare a suitable vehicle for oral administration, such as a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Weighing: Weigh the required amount of metronidazole powder based on the desired dosage and the number of animals to be treated.
-
Suspension: Gradually add the metronidazole powder to the CMC vehicle while continuously stirring or vortexing to create a uniform suspension.
-
Homogenization: If necessary, use a homogenizer to ensure a fine and stable suspension.
-
Administration: Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before each administration.
-
Stability: Prepare the suspension fresh daily to ensure accurate dosing and stability.
Visualizations
Caption: Metronidazole activation pathway in anaerobic organisms.
Caption: Troubleshooting workflow for dissolving metronidazole.
References
Technical Support Center: Isometronidazole Stability in Solution
A Note on Nomenclature: Scientific literature predominantly refers to the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol as Metronidazole.[1][2][3] "Isometronidazole" is not a standard recognized name for a distinct isomer or related compound in the context of pharmaceutical stability. This guide will, therefore, refer to the compound as Metronidazole, addressing the stability issues pertinent to this chemical structure.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Metronidazole in solution.
Frequently Asked Questions (FAQs)
Q1: My Metronidazole solution is changing color. What could be the cause?
A change in color, often yellowing, is a common indicator of Metronidazole degradation, particularly due to light exposure (photodegradation).[4] It is crucial to protect Metronidazole solutions from light, especially UV light, to minimize the formation of colored degradants.[5]
Q2: I've noticed a precipitate forming in my Metronidazole solution. What's happening?
Precipitation can occur for several reasons:
-
Solubility Issues: Metronidazole has limited solubility in aqueous solutions, which is also pH-dependent. If the concentration exceeds its solubility limit under the specific solution conditions (pH, temperature, co-solvents), it can precipitate.
-
Degradation: Some degradation products may be less soluble than the parent Metronidazole, leading to their precipitation over time.
-
Temperature Effects: Lowering the temperature of a saturated solution can decrease solubility and cause precipitation.
Q3: What is the optimal pH for maintaining the stability of a Metronidazole solution?
Metronidazole exhibits maximum stability in a slightly acidic to neutral pH range. The degradation rate is largely independent of pH in the range of 3.9 to 6.6, with the maximum stability observed at pH 5.6. Both strongly acidic and, particularly, strongly alkaline conditions can accelerate hydrolytic degradation.
Q4: Can I autoclave my Metronidazole solution for sterilization?
While Metronidazole is relatively heat-stable for short periods, autoclaving can lead to some degradation. The extent of degradation will depend on the solution's pH and composition. If autoclaving is necessary, it is essential to perform a stability study to quantify any loss of potency and the formation of degradation products. Storing suspensions at 40°C has been shown to result in non-compliance with analysis parameters after 4 weeks, indicating that high temperatures can lead to degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
If you are observing a faster-than-expected decrease in Metronidazole concentration, consider the following factors:
-
pH of the Solution:
-
Problem: The pH of your solution may be outside the optimal stability range of 3.9-6.6. Basic conditions, in particular, significantly accelerate degradation.
-
Solution: Use a suitable buffer system (e.g., acetate or phosphate) to maintain the pH at approximately 5.6 for maximal stability.
-
-
Exposure to Light:
-
Problem: Metronidazole is susceptible to photodegradation when exposed to light, especially UV radiation at 254 nm.
-
Solution: Prepare and store the solution in amber or light-protecting containers. Minimize exposure to ambient and UV light sources during experiments.
-
-
Elevated Temperature:
-
Problem: Higher temperatures accelerate the degradation kinetics of Metronidazole.
-
Solution: Store stock solutions and experimental samples at controlled room temperature or under refrigeration, as appropriate. Avoid prolonged exposure to high temperatures.
-
Issue 2: Inconsistent Results in Stability Studies
Inconsistent or variable results in stability assays can often be traced back to experimental conditions:
-
Oxidative Stress:
-
Problem: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the imidazole ring.
-
Solution: Consider de-gassing solvents to remove dissolved oxygen. If the formulation allows, the inclusion of antioxidants may be beneficial.
-
-
Choice of Co-solvents:
-
Problem: The choice of co-solvent can significantly impact stability. For instance, while propylene glycol has been shown to increase the stability of Metronidazole solutions, polyethylene glycol 400 can have a detrimental effect.
-
Solution: If a co-solvent is necessary to enhance solubility, select one that is known to improve the stability of Metronidazole, such as propylene glycol. Always validate the stability in any new solvent system.
-
Data Summary Tables
Table 1: pH Influence on Metronidazole Degradation
| pH Range | Stability Profile | Catalytic Species |
| < 3.9 | Acid-catalyzed degradation | H⁺ |
| 3.9 - 6.6 | pH-independent region (maximal stability) | H₂O |
| > 6.6 | Base-catalyzed degradation | OH⁻ |
Data synthesized from multiple sources indicating the general trend of pH-dependent hydrolysis.
Table 2: Quantitative Kinetic Data for Metronidazole Degradation
| Parameter | Value | Condition |
| Activation Energy (Ea) | 15.35 kcal/mol | In 0.1 M acetate buffer (pH 3.1) |
| Half-life (t½) | 963 hours | At room temperature in 0.1 M acetate buffer (pH 3.1) |
| H⁺ Catalytic Rate Constant | 6.11 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous solution |
| OH⁻ Catalytic Rate Constant | 4.10 x 10⁻³ M⁻¹s⁻¹ | Aqueous solution |
| Pseudo-first-order rate constant (k) | 0.026 min⁻¹ | Photocatalytic degradation (pH 9, 0.4 g/L Ag-N-SnO₂) |
| Quantum Yield (Φ) | 5.9 x 10⁻³ mol Einstein⁻¹ | Direct photolysis |
This table presents a compilation of quantitative data from various stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of Metronidazole
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of Metronidazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mobile phase component).
2. Stress Conditions:
- Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1.0 N HCl. Reflux the mixture for 6 hours at 60°C. Cool, neutralize with 1.0 N NaOH, and dilute to a suitable concentration for analysis.
- Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1.0 N NaOH. Reflux for 6 hours at 60°C. Metronidazole is known to degrade significantly under alkaline conditions. Cool, neutralize with 1.0 N HCl, and dilute for analysis.
- Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. Dilute for analysis.
- Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 6 hours. Prepare solutions from the stressed samples for analysis.
- Photodegradation: Expose the stock solution to UV light (254 nm) and/or sunlight. The duration of exposure should be sufficient to cause some degradation (e.g., 24-48 hours). A control sample should be kept in the dark.
3. Analysis:
- Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).
- Assess the percentage of degradation and examine the chromatograms for the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of Metronidazole and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 40 mM, pH 7.5) and an organic solvent like methanol or acetonitrile in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 322 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of Metronidazole.
Caption: Major degradation pathways for Metronidazole in solution.
References
Technical Support Center: Optimizing Metronidazole Dosage for Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using metronidazole in cell culture experiments. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for metronidazole in eukaryotic cells?
A1: Metronidazole is a prodrug that is selectively toxic to anaerobic or hypoxic cells.[1][2][3] It passively diffuses into the cell where, under low-oxygen conditions, its nitro group is reduced by cellular components like pyruvate-ferredoxin oxidoreductase.[][5] This reduction creates highly reactive nitro radicals. These cytotoxic particles damage DNA, leading to strand breaks and helix destabilization, and can also disrupt other proteins, ultimately causing cell death. Aerobic cells generally lack the enzymes with the low redox potential necessary to activate metronidazole, which accounts for its selective toxicity.
Q2: What are the typical concentration ranges for metronidazole in cell culture experiments?
A2: The effective concentration of metronidazole is highly dependent on the cell line, incubation time, and experimental conditions (especially oxygen levels). Published studies have used a wide range, from 0.1 µg/mL to over 250 µg/mL. For example, studies on DLD-1 colorectal cancer cells showed increased apoptosis at concentrations of 10 and 50 µg/mL after 24 hours. In contrast, a study on CAL-27 tongue cancer cells found a significant increase in cell viability at 100 µg/mL after 24 hours. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How critical are oxygen levels for metronidazole's activity?
A3: Oxygen level is a critical factor. Metronidazole requires a low-oxygen (hypoxic or anaerobic) environment for its reductive activation. In the presence of oxygen, the activated drug can be reoxidized back to its inactive form, significantly reducing its cytotoxic effects. Therefore, its efficacy is markedly higher in hypoxic cells, such as those found in the core of solid tumors, compared to aerobic cells.
Q4: How stable is metronidazole in standard cell culture media?
A4: Metronidazole is generally stable in aqueous solutions at physiological pH. However, its stability can be affected by factors like high pH (alkaline conditions) and elevated temperatures, which can accelerate degradation. For standard cell culture incubations (37°C, neutral pH), metronidazole is considered sufficiently stable for experiments lasting up to 72 hours or more. It is always best practice to prepare fresh stock solutions and dilute them into the medium immediately before use.
Troubleshooting Guides
Q1: I'm observing much higher cell death than expected, even at low concentrations. What could be the cause?
A1:
-
High Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to metronidazole.
-
Hypoxic Conditions: Unintended hypoxic conditions in your culture (e.g., high cell density, unstirred multi-well plates) can enhance metronidazole's activation and cytotoxicity.
-
Incorrect Concentration: Double-check your stock solution calculations and dilution steps. An error in calculation can lead to a much higher final concentration than intended.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve metronidazole, ensure the final concentration in the culture medium is non-toxic (typically <0.5%).
Q2: Metronidazole is having no effect on my cells, even at high concentrations. Why?
A2:
-
Aerobic Culture Conditions: Standard cell culture is performed under aerobic conditions, which prevent the necessary reductive activation of metronidazole. Its cytotoxic effects on many mammalian cell lines are minimal under normal oxygen levels.
-
Cell Line Resistance: The target cells may lack the specific enzymes required to activate the drug or may have robust DNA repair mechanisms.
-
Drug Degradation: Ensure your metronidazole stock has not expired and was stored correctly. Although stable, prolonged storage in solution at room temperature can lead to degradation.
-
Insufficient Incubation Time: The cytotoxic effects of metronidazole can be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).
Q3: I am seeing high variability between my experimental replicates. What are some common causes?
A3:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well, as cell density can affect oxygen levels and drug response.
-
Edge Effects in Plates: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for data collection or ensure they are adequately hydrated (e.g., by filling surrounding wells with sterile PBS).
-
Incomplete Drug Mixing: Ensure the metronidazole is thoroughly mixed into the medium before adding it to the cells.
-
Fluctuations in Incubator Conditions: Inconsistent CO2, temperature, or humidity levels can introduce variability.
Q4: My results show an unexpected increase in cell viability or proliferation after treatment. Is this possible?
A4: Yes, this paradoxical effect has been reported. A study on the CAL-27 tongue cancer cell line showed a significant increase in viability at 100 µg/mL after 24 hours. Similarly, MCF-7 breast cancer cells showed increased growth at 250 µg/mL after 24 hours. The mechanisms are not fully understood but could involve stress-response pathways or off-target effects at specific concentrations in certain cell lines. This underscores the importance of a full dose-response curve to identify potential hormetic effects.
Data Presentation: Metronidazole Effects on Various Cell Lines
The following tables summarize quantitative data from different studies to illustrate the concentration- and time-dependent effects of metronidazole.
Table 1: Effect of Metronidazole on DLD-1 Colorectal Cancer Cells Data extracted from a study assessing cell viability and apoptosis.
| Concentration (µg/mL) | Incubation Time (hours) | Effect on Cell Viability (% of Control) | Induction of Apoptosis |
| 10 | 24 | 86.9% | Statistically Significant Increase |
| 50 | 24 | 87.8% | Statistically Significant Increase |
| 250 | 24 | 87.7% | Statistically Significant Increase |
| 0.1 | 48 | Diminished | Statistically Significant Increase |
| 10 | 48 | Diminished | Statistically Significant Increase |
| 50 | 48 | Diminished | Statistically Significant Increase |
| 250 | 48 | Diminished | Statistically Significant Increase |
| All Tested (0.1-250) | 72 | Diminished | Statistically Significant Increase |
Table 2: Effect of Metronidazole on Various Cell Lines Comparative data from multiple publications.
| Cell Line | Concentration (µg/mL) | Incubation Time (hours) | Observed Effect | Reference |
| CAL-27 (Tongue Cancer) | 1, 10, 50 | 24, 48, 72 | No significant impact on viability | |
| 100 | 24 | Significant increase in viability | ||
| MCF-7 (Breast Cancer) | 1, 10 | 72 | Reduced cell viability | |
| 250 | 24 | Significant increase in viability | ||
| MDA-MB-231 (Breast Cancer) | 250 | 24, 72 | Significant increase in viability | |
| Human Gingival Fibroblasts | 5, 50, 150, 300 | 24, 48, 72, 96 | Dose-dependent cytotoxicity; >50% viability at all concentrations |
Experimental Protocols
Protocol 1: Determining Metronidazole Cytotoxicity using MTT Assay
This protocol provides a method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of metronidazole (e.g., 50 mg/mL in DMSO or culture medium). Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µg/mL). Include a vehicle control (medium with the same concentration of solvent, if used) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different metronidazole concentrations to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control cells. Plot the dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 2: Assessing Apoptosis vs. Necrosis via Flow Cytometry
This protocol distinguishes between live, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of metronidazole for a specific duration as determined from cytotoxicity assays. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Metronidazole activation pathway in a hypoxic cell.
Caption: Workflow for optimizing metronidazole dosage in cell culture.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isometronidazole HPLC Assays: A Technical Support Center
Welcome to the technical support center for Isometronidazole HPLC assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this compound and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for specific problems you may encounter during your HPLC analysis.
Peak Shape Problems: Why is my this compound peak tailing or fronting?
Peak tailing is a common issue where the peak is asymmetrical with a drawn-out tail, while peak fronting shows an asymmetrical peak with a leading edge.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | This compound, being a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[1] Solutions: - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[1] - Use a Highly Deactivated Column: Employ an end-capped column or a column with a polar-embedded phase to shield the silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample can lead to peak distortion, including fronting. Solutions: - Reduce Sample Concentration: Dilute your sample and reinject. - Decrease Injection Volume: Inject a smaller volume of the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: - Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a weaker solvent. |
| Column Degradation | A void at the column inlet or a contaminated frit can disrupt the sample path, leading to split or tailing peaks. Solutions: - Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. - Reverse Flush the Column: If the manufacturer allows, reverse the column and flush it with a strong solvent to remove contaminants from the inlet frit. - Replace the Column: If the problem persists, the column may be permanently damaged and needs replacement. |
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing in HPLC.
Retention Time (RT) Fluctuation: Why is the retention time of my this compound peak shifting?
Inconsistent retention times can compromise the identification and quantification of your analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Composition | Even small variations in the mobile phase composition can lead to significant shifts in retention time. An error of 1% in the organic solvent can change the retention time by 5-15%. Solutions: - Precise Preparation: Prepare the mobile phase gravimetrically instead of volumetrically for better accuracy. - Degassing: Thoroughly degas the mobile phase to prevent bubble formation, which can affect pump performance. - pH Control: If using a buffer, ensure its pH is accurately measured and that it provides sufficient buffering capacity. A change of 0.1 pH units can shift retention time by 10%. |
| Flow Rate Instability | A fluctuating flow rate from the pump will cause retention times to vary. Solutions: - Pump Maintenance: Check for leaks in the pump, worn seals, or faulty check valves. Flush the pump to remove any precipitated buffer salts. - Prime the System: Ensure all solvent lines are properly primed to remove air bubbles. |
| Column Temperature | Variations in column temperature can affect retention times. A 1°C change can alter retention by 1-2%. Solution: - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. |
| Column Equilibration | Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution. Solution: - Adequate Equilibration: Ensure the column is equilibrated for a sufficient time until a stable baseline is achieved. |
| Column Aging/Contamination | Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention. Solutions: - Column Washing: Implement a regular column washing procedure. - Sample Filtration: Filter all samples before injection to remove particulate matter. |
Logical Relationship Diagram for RT Shifts:
Caption: Factors contributing to retention time shifts in HPLC.
Poor Resolution: How can I improve the separation between this compound and other peaks?
Poor resolution occurs when two or more peaks in a chromatogram overlap, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase | The composition of the mobile phase is a critical factor in achieving good resolution. Solutions: - Adjust Organic Modifier: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention and may improve resolution. - Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. - Modify pH: Adjusting the mobile phase pH can change the ionization state of analytes and improve separation. |
| Inappropriate Column | The choice of column chemistry and dimensions significantly impacts resolution. Solutions: - Change Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., C8, Phenyl). - Increase Column Length: A longer column provides more theoretical plates and can improve resolution. - Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution. |
| Inefficient Separation Conditions | Other experimental parameters can be adjusted to enhance resolution. Solutions: - Lower the Flow Rate: Reducing the flow rate can sometimes improve separation, although it will increase the run time. - Use Gradient Elution: For complex samples with a wide range of polarities, a gradient elution can improve the resolution of all peaks. |
Sensitivity and Baseline Issues: Why is my baseline noisy or drifting, and my peaks are too small?
A noisy or drifting baseline can interfere with the detection and integration of small peaks, leading to low sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or buffers can cause a noisy or drifting baseline. Solutions: - Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents. - Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and filter it. |
| Detector Issues | A dirty flow cell or a failing lamp in the detector can lead to baseline noise. Solutions: - Flush the Flow Cell: Flush the detector flow cell with an appropriate solvent. - Replace the Lamp: If the lamp is old, it may need to be replaced. |
| System Leaks | Leaks in the system can cause pressure fluctuations and a noisy baseline. Solution: - Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leaks. |
| Low Analyte Concentration | If the concentration of this compound in the sample is too low, the peak height will be small. Solution: - Concentrate the Sample: If possible, concentrate the sample before injection. |
Experimental Protocols
Below are example experimental protocols for the HPLC analysis of metronidazole, which can be adapted for this compound.
Example Isocratic HPLC Method for this compound
This method is a general starting point and may require optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol / 0.1% Phosphoric Acid (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 317 nm or 320 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration. |
Example Gradient HPLC Method for this compound and Impurities
A gradient method is useful for separating the main compound from its potential degradation products.
| Parameter | Condition |
| Column | Kinetex C18, 100 x 4.6 mm, 2.6 µm particle size |
| Mobile Phase A | 0.05M KH₂PO₄ (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 - 5 | |
| 5 - 10 | |
| After 10 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods. They help to ensure that degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Treat the sample solution with 0.1 N to 5 N HCl and reflux for a specified time (e.g., 4 hours). Neutralize before injection. |
| Base Hydrolysis | Treat the sample solution with 0.01 N to 5 N NaOH and reflux for a specified time (e.g., 90 minutes to 4 hours). Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% hydrogen peroxide for a specified time (e.g., 90 minutes). |
| Thermal Degradation | Heat the sample solution at a specific temperature (e.g., 80°C) for a set duration (e.g., 15-60 minutes). |
| Photodegradation | Expose the sample solution to UV light (e.g., in a photostability chamber for 7 days). |
Workflow for Forced Degradation and Method Specificity:
Caption: Workflow for establishing a stability-indicating HPLC method.
References
Technical Support Center: Isometronidazole Interference in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by isometronidazole in various biological assays.
Note on this compound: "this compound" is not a standard chemical name found in scientific literature. This guide assumes the query pertains to metronidazole , a widely used 5-nitroimidazole drug, and its parent compound imidazole , which is frequently used in experimental buffers (e.g., for His-tag protein purification). The principles and troubleshooting steps discussed are based on the known properties and interference profiles of metronidazole and imidazole.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with standard UV-Vis spectrophotometry for DNA or protein quantification?
A: Yes, significant interference is possible. The imidazole ring structure absorbs UV light. Imidazole solutions, commonly used for eluting His-tagged proteins, can have a notable absorbance at 280 nm (A280), which would lead to an overestimation of protein concentration[1]. Metronidazole has a distinct absorption spectrum with a maximum wavelength around 321 nm, which can also interfere with spectrophotometric measurements if its absorbance overlaps with that of the analyte or assay reagents[2][3][4].
Q2: Which protein quantification assay is most suitable for samples containing this compound or imidazole?
A: The Bradford protein assay is the recommended choice. It is more tolerant of imidazole compared to assays like the Lowry and BCA, which are based on copper (Cu²⁺) reduction[1]. Phenolic compounds and compounds with imidazole rings can reduce Cu²⁺ to Cu¹⁺, leading to a false positive signal and an overestimation of protein concentration. When using the Bradford assay, it is crucial to use the same buffer containing imidazole (but without the protein) as the reagent blank for accurate measurement.
Q3: Can this compound affect the results of cell viability assays like MTT or resazurin?
A: Yes, but it is primarily due to its biological activity rather than direct chemical interference. Metronidazole has been shown to be cytotoxic, reducing cell viability and inducing apoptosis in various cell lines in a dose- and time-dependent manner. Therefore, a decrease in signal in an MTT or resazurin assay is likely reflecting a true biological effect of the drug on the cells. However, to exclude direct chemical interference, a cell-free control experiment is recommended.
Q4: My oxidative stress markers are altered after treating cells with this compound. Is this assay interference or a biological effect?
A: This is a known biological effect of the drug. Metronidazole is believed to exert its effects by generating reactive nitro radicals and reactive oxygen species (ROS) after its nitro group is reduced within cells. This process can induce oxidative stress, leading to DNA damage and alterations in the activity of antioxidant enzymes. Therefore, changes in oxidative stress markers are an expected outcome of metronidazole treatment and not an assay artifact.
Q5: How can I be sure my immunoassay (e.g., ELISA) results are not affected by this compound?
A: While direct, widespread interference of metronidazole in immunoassays is not heavily documented, it is crucial to validate this for your specific assay. Interference can occur if the compound cross-reacts with antibodies, affects antibody-antigen binding, or interferes with the detection system (e.g., enzymatic colorimetric reaction). To test for this, you can run a control where you spike a known concentration of this compound into a sample with a known analyte concentration and observe if the recovery of the analyte is affected.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inaccurate Protein Concentration Measurement
Question: My A280 readings are unreliable, and my BCA assay gives unexpectedly high protein concentrations in samples eluted with an imidazole-containing buffer. What is happening and how do I fix it?
Answer: The issue stems from the chemical properties of the imidazole ring.
-
Cause of A280 Interference: Imidazole has a strong absorbance at 280 nm, the same wavelength used to measure the absorbance of tryptophan and tyrosine residues in proteins. This leads to artificially inflated A280 readings.
-
Cause of BCA/Lowry Interference: These assays rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺), which then react with a detection reagent. Imidazole can directly reduce copper, mimicking the presence of protein and causing a significant overestimation of the actual concentration.
Solutions:
-
Switch Assays: Use the Bradford assay, which is based on the binding of Coomassie dye to protein and is less susceptible to interference from imidazole.
-
Use the Correct Blank: For any assay, your blank must contain everything that is in your sample tube except the protein itself. This means using the exact imidazole-containing elution buffer as your blank to subtract the background signal.
-
Remove the Imidazole: If you cannot switch assays, you must remove the imidazole before quantification. This can be achieved through dialysis, buffer exchange with an ultrafiltration device, or size-exclusion chromatography.
Issue 2: Unexpected Results in Cell Viability Assays
Question: I am seeing a dose-dependent decrease in cell viability with this compound in my MTT assay. How do I distinguish between true cytotoxicity and direct chemical interference with the assay?
Answer: While the observed effect is very likely due to the known cytotoxicity of metronidazole, a simple control experiment can definitively rule out direct assay interference.
Experimental Logic: The MTT assay relies on cellular mitochondrial reductases to convert the yellow MTT tetrazolium salt into purple formazan crystals. To check for interference, you need to determine if this compound can reduce MTT on its own or interfere with the formazan's absorbance in a cell-free environment.
Data & Protocols
Quantitative Data Summary
Table 1: Compatibility of Common Protein Assays with Imidazole
| Assay Type | Principle | Compatible with Imidazole? | Comments |
|---|---|---|---|
| A280 | UV Absorbance | No | Imidazole strongly absorbs at 280 nm, causing false high readings. |
| BCA / Lowry | Copper (Cu²⁺) Reduction | No | Imidazole reduces Cu²⁺, leading to significant overestimation of protein. |
| Bradford | Coomassie Dye Binding | Yes (Recommended) | Most tolerant method. Requires an imidazole-containing buffer as the blank. |
Table 2: Example of Metronidazole's Effect on Cell Viability Data summarized from a study on DLD-1 colorectal cancer cells.
| Treatment Time | Metronidazole Conc. (µg/mL) | Cell Viability (% of Control) |
|---|---|---|
| 24 hours | 10 | ~86.9% |
| 50 | ~87.8% | |
| 250 | ~87.7% |
| 72 hours | 0.1, 1, 250 | Showed further inhibition of cell growth compared to 24 hours. |
Experimental Protocols
Protocol 1: Control Experiment to Test for Direct Interference in MTT Assay
Objective: To determine if this compound chemically reacts with MTT reagent or interferes with the absorbance reading of formazan in a cell-free system.
Materials:
-
96-well plate
-
Complete cell culture medium (the same used for your experiments)
-
MTT reagent (e.g., 5 mg/mL stock)
-
This compound stock solution
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Plate Setup: Designate triplicate wells for each condition:
-
Negative Control: Medium + MTT
-
Test Condition: Medium + MTT + this compound (at the highest concentration used in your cell experiments)
-
-
Reagent Addition:
-
To all designated wells, add 90 µL of complete cell culture medium.
-
Add 10 µL of the MTT stock solution to all wells.
-
To the "Test Condition" wells, add the appropriate volume of this compound stock to reach the final desired concentration. Add an equivalent volume of vehicle (e.g., DMSO, PBS) to the "Negative Control" wells.
-
-
Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 2-4 hours at 37°C, 5% CO₂) as your cellular assay. This mimics the conditions under which interference might occur.
-
Observation: Visually inspect the wells. If the "Test Condition" wells have turned purple, it indicates direct reduction of MTT by your compound.
-
Solubilization: Add 100 µL of solubilization buffer to all wells and mix thoroughly by pipetting up and down to dissolve any formazan formed.
-
Read Plate: Measure the absorbance of the plate at the appropriate wavelength (e.g., 570 nm, with a reference wavelength of ~630 nm).
-
Analysis: Subtract the average absorbance of the Negative Control wells from the Test Condition wells. If the resulting value is significantly above zero, it confirms that this compound directly interferes with the MTT assay by chemically reducing the tetrazolium salt.
Visualized Mechanisms and Workflows
References
- 1. How does imidazole affect my quantitation of protein? [qiagen.com]
- 2. Different methods for resolving overlapping UV spectra of combination medicinal dose forms of ciprofloxacin and metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Reducing Isometronidazole Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce the in vitro cytotoxicity of Isometronidazole in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of cytotoxicity with this compound, even at low concentrations. What is the likely cause?
A1: The cytotoxicity of this compound, a nitroimidazole compound, is primarily due to its mechanism of action, which involves reductive activation.[1] Under hypoxic (low oxygen) conditions, the nitro group of this compound is reduced, leading to the formation of highly reactive nitro radicals. These radicals can induce cellular damage, including DNA strand breaks, and contribute to cell death. If your cell culture conditions have low oxygen levels, this can enhance the cytotoxic effects of the drug.
Q2: How can I determine if the observed cytotoxicity is specific to this compound or an artifact of my experimental setup?
A2: It is crucial to include proper controls in your experiment to distinguish between compound-specific cytotoxicity and experimental artifacts.[2] Key controls include:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the this compound at the highest concentration used in the experiment. This will account for any solvent-induced toxicity.
-
Untreated Control: This group of cells will not receive any treatment and serves as a baseline for normal cell viability.
-
Positive Control: Use a well-characterized cytotoxic compound to ensure that your assay is sensitive enough to detect cell death.
Q3: Are there any known compounds that can help reduce the cytotoxicity of this compound in vitro?
A3: Yes, antioxidants have shown promise in mitigating the cytotoxicity of related nitroimidazole compounds. N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione, has been used in combination with metronidazole to reduce its toxic effects.[3][4][5] The rationale is that NAC helps to replenish intracellular glutathione stores, which can be depleted by the reactive species generated during this compound metabolism.
Q4: Can I modify my cell culture conditions to reduce this compound's cytotoxicity?
A4: Since the activation of this compound is enhanced under hypoxic conditions, maintaining a well-oxygenated cell culture environment can help to reduce its cytotoxic effects. Ensure proper gas exchange in your incubator and consider using plates that allow for adequate oxygen diffusion. However, be aware that altering oxygen levels may also affect the normal physiology of your cells.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at All Tested Concentrations
-
Possible Cause: The concentration range of this compound may be too high for your specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a much wider range of concentrations, including very low doses, to determine the IC50 (half-maximal inhibitory concentration).
-
Reduce the incubation time of the drug with the cells. Cytotoxicity is often time-dependent.
-
Ensure that the solvent concentration is not exceeding toxic levels (typically below 0.5% for DMSO).
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Possible Cause: Variability in cell culture conditions, particularly oxygen levels, can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize your cell seeding density and ensure that the cells are in the logarithmic growth phase when the experiment is initiated.
-
Monitor and control the CO2 and oxygen levels in your incubator to ensure consistency between experiments.
-
Check for mycoplasma contamination, which can affect cell health and response to drugs.
-
Issue 3: High Background Signal in Cytotoxicity Assay
-
Possible Cause: The compound may be interfering with the assay itself.
-
Troubleshooting Steps:
-
Run a cell-free control with this compound and the assay reagent to check for any direct interaction that may lead to a false positive signal.
-
If interference is detected, consider using a different cytotoxicity assay that relies on a different detection principle (e.g., if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH).
-
Data Presentation
Table 1: Expected Effect of an Antioxidant on this compound Cytotoxicity (Hypothetical Data)
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| This compound alone | 1 | 85 | 25 |
| 10 | 60 | ||
| 25 | 50 | ||
| 50 | 30 | ||
| 100 | 15 | ||
| This compound + N-acetylcysteine (NAC) | 1 | 95 | >50 |
| 10 | 80 | ||
| 25 | 65 | ||
| 50 | 52 | ||
| 100 | 35 |
This table illustrates the expected shift in the IC50 value of this compound when co-administered with an antioxidant like NAC. The hypothetical data is based on the principle of reducing oxidative stress-induced cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a "no cell" background control, a vehicle control, an untreated control, and a maximum LDH release positive control (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Visualizations
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Proposed mechanism of this compound cytotoxicity and mitigation by antioxidants.
References
- 1. Mechanisms of cytotoxicity of nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. staff-beta.najah.edu [staff-beta.najah.edu]
- 4. scilit.com [scilit.com]
- 5. Combined treatment with oral metronidazole and N-acetylcysteine is effective in ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Isometronidazole Purification Technical Support Center
Welcome to the technical support center for isometronidazole purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific data for this compound is limited, impurities found in its isomer, metronidazole, are likely to be similar due to analogous synthetic routes. These can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in the synthesis of the related compound morinidazole, eight process-related impurities were identified, including previously unreported substances.[1]
Q2: What are the likely degradation pathways for this compound?
A2: this compound, like its isomer metronidazole, is susceptible to degradation under various stress conditions.[2] Forced degradation studies on metronidazole have shown it degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[3][4][5] The nitroimidazole ring is often the site of degradation. For other 5-nitroimidazoles, degradation products can include the corresponding 2-methyl-5-nitroimidazole. It is crucial to conduct forced degradation studies specifically for this compound to establish its intrinsic stability and identify its unique degradation products.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining the purity of nitroimidazole compounds and for impurity profiling. A stability-indicating HPLC method should be developed and validated according to ICH guidelines. Such a method would typically involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. The method should be capable of separating this compound from its potential impurities and degradation products. Other techniques like LC-MS can be invaluable for the identification of unknown impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
-
Possible Cause: The solute is coming out of the solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation.
-
Try a different solvent or a solvent system with a lower boiling point.
-
Cool the solution more slowly to allow for crystal nucleation.
-
Problem: Poor recovery of purified this compound.
-
Possible Cause:
-
The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures.
-
Too much solvent was used.
-
The solution was not cooled sufficiently.
-
-
Solution:
-
Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Consider using a two-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.
-
Problem: Crystals are colored or appear impure after recrystallization.
-
Possible Cause:
-
Colored impurities are co-crystallizing with the product.
-
The compound itself is inherently colored.
-
Degradation occurred during heating.
-
-
Solution:
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
-
Perform a second recrystallization.
-
Minimize the time the solution is kept at a high temperature to prevent thermal degradation.
-
Chromatography Issues
Problem: Poor separation of this compound from an impurity.
-
Possible Cause:
-
Inappropriate mobile phase composition.
-
Incorrect stationary phase.
-
Column overloading.
-
-
Solution:
-
Optimize the mobile phase by varying the solvent ratio, pH, or buffer concentration.
-
Try a different column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Reduce the amount of sample loaded onto the column.
-
Consider using a different chromatographic technique, such as preparative TLC or flash chromatography.
-
Problem: Tailing peaks in HPLC analysis.
-
Possible Cause:
-
Secondary interactions between the analyte and the stationary phase.
-
Column degradation.
-
Presence of highly polar or basic impurities.
-
-
Solution:
-
Adjust the pH of the mobile phase.
-
Add a competing base (e.g., triethylamine) to the mobile phase.
-
Use a new column or a column with end-capping.
-
Ensure the sample is fully dissolved in the mobile phase.
-
Data Presentation
Table 1: HPLC Method Parameters for the Analysis of Metronidazole (Adaptable for this compound)
| Parameter | Condition | Reference |
| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) | |
| Mobile Phase A | 0.05M KH₂PO₄ (pH 3.5) | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-5 min: 80% A; 5-10 min: gradient to 50% A | |
| Flow Rate | 1 mL/min | |
| Detection | UV at 230 nm | |
| Retention Time | 5.35 ± 0.004 min |
Table 2: Potential Impurities in Nitroimidazole Synthesis (Based on Metronidazole and Morinidazole)
| Impurity Name | Potential Source | Reference |
| 2-Methyl-5-nitroimidazole | Starting material | |
| Isomer of the main compound | Side reaction | |
| Process-related unknown impurities | By-products of synthesis | |
| Degradation products | Hydrolysis, oxidation, photolysis |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of crude this compound in a variety of solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Forced Degradation Study: Subject this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products.
-
Column and Mobile Phase Selection: Start with a standard C18 column and a mobile phase of acetonitrile and a phosphate or acetate buffer.
-
Method Optimization: Inject the stressed samples and optimize the mobile phase composition (gradient, pH, buffer strength) to achieve baseline separation of the parent drug from all degradation products and known impurities.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Radiosensitizing Effect of Isometronidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the radiosensitizing effect of Isometronidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound acts as a radiosensitizer?
A1: this compound, a 4-nitroimidazole derivative, functions as a hypoxia-activated prodrug (HAP). In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group of this compound is reduced, forming reactive intermediates. These intermediates can then "fix" radiation-induced DNA damage, particularly single- and double-strand breaks, by forming adducts with DNA radicals. This process makes the damage permanent and irreparable, leading to increased cell death in hypoxic tumor cells, which are typically resistant to radiation alone.
Q2: What is a typical concentration range for this compound in in vitro radiosensitization experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line under both normoxic and hypoxic conditions. Generally, concentrations ranging from 1 to 10 mM have been used in preclinical studies with related nitroimidazoles. It is crucial to select a concentration that is minimally toxic on its own but effectively sensitizes cells to radiation.
Q3: How can I quantitatively measure the radiosensitizing effect of this compound?
A3: The most common method for quantifying radiosensitization is the clonogenic survival assay. From the survival curves of cells treated with radiation alone and in combination with this compound, you can calculate the Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER). An SER greater than 1 indicates a radiosensitizing effect. For example, a clinical phase-II study on this compound in bladder carcinoma reported a gain factor of 1.2, indicating a 20% increase in local tumor control.[1]
Q4: What are some potential strategies to further enhance the radiosensitizing effect of this compound?
A4: Several strategies can be explored to potentiate the effects of this compound:
-
Combination with Hyperthermia: Mild hyperthermia (around 40-42°C) can increase blood flow to the tumor, thereby improving the delivery of this compound to hypoxic regions.[2][3] Heat itself can also inhibit DNA repair processes, creating a synergistic effect with this compound and radiation.[2]
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and tumor-targeting capabilities.[4] This approach can lead to higher intratumoral drug concentrations and more effective radiosensitization.
-
Inhibition of DNA Damage Response (DDR) Pathways: Combining this compound with inhibitors of key DNA repair proteins (e.g., PARP, ATM, ATR) could prevent the repair of DNA damage that is not "fixed" by this compound, leading to enhanced cell killing.
Troubleshooting Guides
Issue 1: High variability in clonogenic survival assay results.
-
Possible Cause: Inconsistent cell plating, drug concentration, or radiation dose.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating by gentle pipetting and visual inspection under a microscope.
-
Calibrate and verify the output of your radiation source regularly.
-
Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Include appropriate controls: untreated, drug alone, and radiation alone for each experiment.
-
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Avoid using the outer wells of the plate, or fill them with sterile water or media to maintain humidity.
-
Ensure even distribution of cells when seeding.
-
-
Issue 2: this compound does not show a significant radiosensitizing effect.
-
Possible Cause: Insufficient hypoxia in the in vitro model.
-
Troubleshooting Steps:
-
Verify the level of hypoxia in your experimental setup using a hypoxia probe or by measuring the expression of hypoxia-inducible markers (e.g., HIF-1α).
-
Ensure your hypoxia chamber is properly sealed and flushed with the appropriate gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).
-
Consider using a 3D tumor spheroid model, which naturally develops a hypoxic core, better mimicking the tumor microenvironment.
-
-
-
Possible Cause: Suboptimal timing of drug administration and irradiation.
-
Troubleshooting Steps:
-
Optimize the pre-incubation time with this compound before irradiation to ensure adequate drug uptake and activation in hypoxic cells. A typical pre-incubation time is 1-4 hours.
-
Perform a time-course experiment to determine the optimal interval between drug addition and radiation exposure.
-
-
Issue 3: Poor solubility or stability of this compound in culture medium.
-
Possible Cause: this compound has limited aqueous solubility.
-
Troubleshooting Steps:
-
Prepare a stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Consider nanoparticle formulation to improve solubility and stability.
-
-
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Prepare fresh drug solutions for each experiment.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.
-
-
Quantitative Data Summary
Table 1: Clinical Radiosensitizing Effect of this compound
| Cancer Type | Treatment Regimen | Endpoint | Quantitative Result | Reference |
| Bladder Carcinoma | Radiotherapy + Intravesical this compound | Tumor Regression at 6 months | Gain Factor = 1.2 |
Table 2: Preclinical Data for Nitroimidazole Radiosensitizers (Illustrative)
| Compound | Cell Line | Endpoint | SER/ER | Conditions |
| Misonidazole | V79 | Clonogenic Survival | 1.5 - 2.0 | Hypoxic |
| Metronidazole | HeLa | Clonogenic Survival | 1.3 - 1.6 | Hypoxic |
| This compound | (Hypothetical) T24 Bladder Cancer | Clonogenic Survival | Requires experimental determination | Hypoxic |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization using Clonogenic Survival Assay
This protocol outlines the steps to determine the sensitizer enhancement ratio (SER) of this compound.
-
Cell Culture: Culture the desired cancer cell line (e.g., T24 bladder cancer cells) in the recommended medium and conditions.
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
-
Cell Seeding: Trypsinize and count the cells. Seed a predetermined number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into 6-well plates. Allow cells to attach for at least 4 hours.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber and equilibrate for at least 4 hours at 37°C.
-
Drug Treatment: Add the this compound-containing medium to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired pre-incubation time (e.g., 2 hours) under hypoxic conditions.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the survival curves and determine the SER at a specific survival level (e.g., SF=0.1).
Protocol 2: Assessment of DNA Double-Strand Breaks by γ-H2AX Foci Formation
This protocol measures the effect of this compound on the repair of radiation-induced DNA double-strand breaks.
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.
-
Hypoxia and Drug Treatment: Induce hypoxia and treat with this compound as described in Protocol 1 (steps 4 and 5).
-
Irradiation: Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).
-
Time-Course Analysis: At various time points post-irradiation (e.g., 0.5, 2, 6, 24 hours), fix the cells with 4% paraformaldehyde.
-
Immunofluorescence Staining:
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per cell nucleus using image analysis software.
-
Data Interpretation: An increased number of residual γ-H2AX foci at later time points in the combination treatment group compared to the radiation-alone group indicates inhibition of DNA repair.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound and radiation on cell cycle distribution.
-
Cell Treatment: Treat cells in culture flasks with this compound and/or radiation as described in Protocol 1.
-
Cell Harvesting: At desired time points post-treatment, harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a common response to radiation and can be modulated by radiosensitizers.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Radiosensitization in Hypoxic Tumor Cells.
Caption: Workflow for Clonogenic Survival Assay to Determine Radiosensitization.
Caption: Troubleshooting Logic for this compound Radiosensitization Experiments.
References
- 1. [The radiation-sensitizing effect of this compound following its intravesical application in bladder carcinoma. A clinical phase-II study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperthermic radiosensitization: mode of action and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicellular tumour spheroids in radiation biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
Validation & Comparative
Isometronidazole: A Comparative Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of isometronidazole, a synthetic nitroimidazole derivative. Given the limited publicly available experimental data specifically for this compound, this document leverages data from its close structural analog, metronidazole, to provide a comprehensive overview of its expected activity against anaerobic bacteria and protozoa. This comparison is intended to serve as a valuable resource for research and drug development professionals.
Introduction to this compound
This compound is a synthetic antimicrobial agent belonging to the nitroimidazole class. Structurally similar to metronidazole, it is anticipated to exhibit a broad spectrum of activity against anaerobic bacteria and certain protozoa. The antimicrobial efficacy of nitroimidazoles is intrinsically linked to the reduction of their nitro group within the microbial cell, a process that leads to the generation of cytotoxic radicals that induce DNA damage and inhibit nucleic acid synthesis. This mechanism of action is highly selective for anaerobic and microaerophilic organisms, as their metabolic pathways provide the low redox potential necessary for the drug's activation.
Mechanism of Action: The Nitroimidazole Pathway
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on its reductive activation within the target organism. This process is initiated by electron transfer from low-redox-potential proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic and microaerophilic metabolism. The resulting nitroso radicals are highly reactive and interact with microbial DNA, leading to strand breakage and cell death.
Figure 1: Generalized signaling pathway for the mechanism of action of nitroimidazoles like this compound.
Comparative Antimicrobial Spectrum
Due to the scarcity of specific in vitro susceptibility data for this compound, the following tables present the Minimum Inhibitory Concentration (MIC) values for metronidazole and other relevant antimicrobial agents against a range of clinically significant anaerobic bacteria and protozoa. These values are indicative of the expected antimicrobial spectrum of this compound.
Activity Against Anaerobic Bacteria
Metronidazole demonstrates potent activity against a wide array of anaerobic bacteria, particularly Gram-negative bacilli such as Bacteroides fragilis.
| Microorganism | This compound (Expected MIC, µg/mL) | Metronidazole (MIC, µg/mL) | Clindamycin (MIC, µg/mL) | Meropenem (MIC, µg/mL) |
| Bacteroides fragilis | Data not available | 0.16 - 2.5[1] | 0.12 - >128 | ≤0.06 - 1 |
| Prevotella intermedia | Data not available | ~0.98 | ≤0.015 - 4 | ≤0.015 - 0.5 |
| Porphyromonas gingivalis | Data not available | ~0.122 | ≤0.015 - 0.25 | ≤0.015 - 0.25 |
| Fusobacterium spp. | Data not available | ~0.242 | ≤0.03 - 1 | ≤0.015 - 0.5 |
| Clostridium perfringens | Data not available | 0.12 - 16 | 0.06 - >128 | ≤0.015 - 8 |
| Peptostreptococcus micros | Data not available | ~12.14 | ≤0.015 - 2 | ≤0.015 - 4 |
Note: The expected MIC values for this compound are not provided due to a lack of publicly available data. The presented data for other agents is compiled from various sources and should be interpreted as a general guide.
Activity Against Protozoa
Nitroimidazoles are the cornerstone of therapy for several protozoal infections.
| Microorganism | This compound (Expected MIC, µg/mL) | Metronidazole (MIC, µg/mL) | Tinidazole (MIC, µg/mL) | Nitazoxanide (MIC, µg/mL) |
| Trichomonas vaginalis | Data not available | 0.25 - 16[2] | 0.25 - 16[2] | 0.03 - 1 |
| Giardia lamblia | Data not available | 6.3 - 50 (µM)[3][4] | Data not available | 0.06 - 1 |
| Entamoeba histolytica | Data not available | 12.5 - 25 (µM) | Data not available | 0.03 - 0.5 |
Note: MIC values for protozoa can be reported in µM. Conversion to µg/mL is dependent on the molecular weight of the compound. The expected MIC values for this compound are not provided due to a lack of publicly available data.
Experimental Protocols
The determination of the antimicrobial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared in a suitable solvent. Serial twofold dilutions are then made in a 96-well microtiter plate containing an appropriate broth medium (e.g., Brucella broth for anaerobes, TYI-S-33 medium for protozoa).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. For protozoa, a specific number of trophozoites per mL is used.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions. For anaerobic bacteria, this requires an anaerobic environment (e.g., an anaerobic chamber or GasPak™ jar) at 37°C for 24-48 hours. For protozoa, specific incubation conditions and durations are required.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
-
Preparation of Agar Plates: A series of agar plates containing serial twofold dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under the appropriate atmospheric conditions and temperature for the test organism.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.
Figure 2: A generalized experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound, as a nitroimidazole derivative, is expected to possess a potent antimicrobial spectrum against a wide range of anaerobic bacteria and protozoa, comparable to that of metronidazole. However, a significant gap exists in the publicly available scientific literature regarding direct, comparative in vitro susceptibility data for this compound. To fully validate its antimicrobial spectrum and clinical potential, further studies are warranted. Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro studies comparing the MICs of this compound with metronidazole and other relevant antimicrobials against a comprehensive panel of anaerobic bacteria and protozoa.
-
In Vivo Efficacy Studies: Animal models of infection to evaluate the in vivo efficacy of this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound, and to correlate these parameters with its antimicrobial activity.
This guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The provided data on related compounds and detailed experimental protocols offer a framework for initiating further investigation into this promising antimicrobial agent.
References
Isometronidazole and its Analogs: A Comparative Guide to Efficacy Against Microbial Infections
A deep dive into the comparative efficacy of isometronidazole's parent compound, metronidazole, and other 5-nitroimidazoles against various antibiotics in treating bacterial and parasitic infections.
This guide provides a comprehensive comparison of the efficacy of metronidazole and other 5-nitroimidazole derivatives with alternative antibiotics for the treatment of several infectious diseases. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical and in-vitro studies, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.
Note on this compound: Direct research on "this compound" is limited in the current literature. This guide will focus on its parent compound, metronidazole, and other clinically significant 5-nitroimidazoles such as tinidazole and ornidazole, for which a wealth of comparative data is available.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, comparing the clinical efficacy and in-vitro activity of metronidazole and other nitroimidazoles against different pathogens.
Bacterial Vaginosis
Table 1: Clinical Cure Rates for Bacterial Vaginosis.
| Treatment Regimen | Administration Route | Cure Rate (%) | Study Reference |
| Metronidazole 2g single dose | Oral | 89.9 | [1][2] |
| Metronidazole 1g x 2 days | Intravaginal | 92.5 | [1][2] |
| Metronidazole 500mg twice daily for 7 days | Oral | 75.0 (at 4 weeks) | [3] |
| Tinidazole 500mg once daily for 5 days | Oral | 94.5 (at 4 weeks) | |
| Metronidazole 0.75% gel twice daily for 5 days | Intravaginal | 75.0 | |
| Clindamycin 2% cream once daily for 7 days | Intravaginal | 86.2 | |
| Oral Ornidazole | Oral | Better than Clindamycin and Secnidazole | |
| Sucrose Gel | Intravaginal | 85.7 | |
| Metronidazole Gel | Intravaginal | 88.5 |
Table 2: Adverse Effects in Bacterial Vaginosis Treatment.
| Treatment Regimen | Administration Route | Adverse Effect Profile | Study Reference |
| Metronidazole 2g single dose | Oral | Higher incidence of nausea (30.4%), abdominal pain (31.9%), metallic taste (17.9%) | |
| Metronidazole 1g x 2 days | Intravaginal | Significantly fewer adverse events compared to oral administration | |
| Tinidazole 500mg once daily for 5 days | Oral | Fewer adverse drug reactions compared to metronidazole | |
| Metronidazole 0.75% gel | Intravaginal | Fewer gastrointestinal complaints than oral metronidazole | |
| Oral Metronidazole | Oral | More gastrointestinal complaints than intravaginal gel |
Giardiasis
Table 3: Parasitological Cure Rates for Giardiasis.
| Treatment Regimen | Cure Rate (%) | Study Reference |
| Tinidazole (single dose) | Higher than metronidazole and albendazole | |
| Metronidazole (2g for 2 days) | 76 | |
| Tinidazole (2g single dose) | 88 | |
| Metronidazole | Failure rates up to 40% reported |
Amoebiasis
Table 4: Clinical and Parasitological Cure Rates for Intestinal Amoebiasis.
| Treatment Regimen | Cure Rate (%) | Study Reference |
| Tinidazole 2g once daily for 3 days | 96.5 | |
| Metronidazole 2g once daily for 3 days | 55.5 |
A Cochrane review also found that tinidazole may be more effective than metronidazole in reducing clinical failure and is associated with fewer adverse events in the treatment of amoebic colitis.
Trichomoniasis and Other Infections
Table 5: In-Vitro Activity Against Trichomonas vaginalis.
| 5-Nitroimidazole | Susceptibility (%) | Resistance (%) | Study Reference |
| Metronidazole | 61 | 11 | |
| Tinidazole | 80 | 2 | |
| Secnidazole | 75 | 1 | |
| Ornidazole | 89 | 0 |
For dientamoebiasis, a single oral dose of ornidazole showed significantly higher parasitological (92.9% vs. 69.6%) and clinical (96.4% vs. 76.8%) efficacy compared to a 5-day course of metronidazole.
Experimental Protocols
Detailed methodologies for key comparative studies are crucial for interpretation and replication.
Randomized, Double-Blind, Placebo-Controlled Trial for Bacterial Vaginosis
This study compared the efficacy and tolerability of oral versus intravaginal metronidazole.
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial with a double-dummy design.
-
Patient Population: 263 patients diagnosed with bacterial vaginosis.
-
Treatment Arms:
-
Oral group: Single oral dose of 2g metronidazole.
-
Intravaginal group: 1g metronidazole pessary daily for two consecutive days.
-
-
Outcome Measures:
-
Primary: Cure rate assessed on day 8 after initiation of treatment.
-
Secondary: Incidence and type of adverse events, patient satisfaction.
-
-
Follow-up: 12 weeks.
Network Meta-Analysis of Treatments for Giardiasis
This analysis compared the efficacy of 18 different treatments for giardiasis.
-
Study Design: A network meta-analysis of 60 randomized controlled trials (RCTs).
-
Patient Population: 6714 patients with giardiasis.
-
Treatments Compared: Included various 5-nitroimidazoles (metronidazole, tinidazole, ornidazole, secnidazole), albendazole, mebendazole, and others.
-
Outcome Measures:
-
Primary: Parasitological cure.
-
Secondary: Side effects.
-
-
Data Analysis: Network meta-analysis to compare multiple treatments simultaneously.
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of action of 5-nitroimidazoles.
Experimental Workflow for a Comparative Clinical Trial
Caption: A generalized workflow for a randomized controlled trial comparing two antibiotic treatments.
Mechanism of Action of 5-Nitroimidazoles
Caption: Simplified signaling pathway for the mechanism of action of 5-nitroimidazole antibiotics.
References
- 1. Intravaginally applied metronidazole is as effective as orally applied in the treatment of bacterial vaginosis, but exhibits significantly less side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, double-blind, comparative study of oral metronidazole and tinidazole in treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isometronidazole and Metronidazole: Unraveling the Potential for Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isometronidazole and Metronidazole
Metronidazole is a widely used 5-nitroimidazole antibiotic and antiprotozoal medication, considered a cornerstone for the treatment of anaerobic bacterial and protozoal infections.[1][2] this compound, a structural isomer of metronidazole, is a 4-nitroimidazole derivative.[3] Both compounds share the same fundamental mechanism of action, which relies on the reduction of their nitro group within anaerobic microorganisms to produce cytotoxic radicals that induce DNA damage and cell death.[4][5]
Table 1: General Comparison of this compound and Metronidazole
| Feature | This compound | Metronidazole |
| Chemical Class | 4-Nitroimidazole | 5-Nitroimidazole |
| Mechanism of Action | Reductive activation of the nitro group leading to DNA damage. | Reductive activation of the nitro group leading to DNA damage. |
| Spectrum of Activity | Anaerobic bacteria and certain protozoa (e.g., Trichomonas vaginalis, Giardia lamblia). | Broad-spectrum against anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica). |
| Cross-Resistance Data | Limited direct comparative data available. | Cross-resistance with other 5-nitroimidazoles (e.g., tinidazole, ornidazole) is well-documented. |
Mechanism of Action and Resistance
The antimicrobial activity of both this compound and metronidazole is dependent on their activation within the target organism. This process is central to understanding the potential for cross-resistance.
Activation Pathway
Under the low redox potential conditions found in anaerobic organisms, the nitro group of the nitroimidazole is reduced by electron transport proteins like ferredoxin or flavodoxin. This reduction creates highly reactive nitroso radicals that are cytotoxic, primarily through the induction of DNA strand breaks.
Mechanisms of Metronidazole Resistance
Resistance to metronidazole is a growing concern and has been attributed to several mechanisms. Given the shared activation pathway, it is highly probable that these mechanisms would also confer resistance to this compound.
-
Decreased Drug Activation: Mutations in the genes encoding for enzymes responsible for the reduction of the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR), can lead to decreased activation of the drug.
-
Increased Drug Efflux: Overexpression of efflux pumps can actively remove the drug from the cell before it can be activated.
-
Enhanced DNA Repair: Increased efficiency of DNA repair mechanisms can counteract the damage induced by the activated drug.
-
Oxygen Scavenging: Increased intracellular oxygen levels can inhibit the reductive activation of the drug.
Quantitative Data on Antimicrobial Susceptibility
Direct comparative data on the minimum inhibitory concentrations (MICs) of this compound and metronidazole against a panel of susceptible and resistant organisms is scarce in the literature. The following table provides established MIC ranges for metronidazole against key anaerobic pathogens to serve as a baseline for future comparative studies.
Table 2: Metronidazole MIC Ranges for Key Anaerobic Pathogens
| Organism | Metronidazole MIC Range (µg/mL) |
| Bacteroides fragilis | 0.16 - 2.5 |
| Clostridium difficile | 0.25 - 2.0 |
| Trichomonas vaginalis (susceptible) | 0.28 - 2.91 (anaerobic) |
| Trichomonas vaginalis (resistant) | >15 (anaerobic) |
| Giardia lamblia | 0.2 - 50 |
Note: MIC values can vary depending on the testing methodology and specific strains.
Experimental Protocols for Assessing Cross-Resistance
To definitively determine the extent of cross-resistance between this compound and metronidazole, standardized antimicrobial susceptibility testing (AST) is required. The following outlines the general methodologies.
Organisms and Culture Conditions
-
Bacterial Strains: A panel of well-characterized metronidazole-susceptible and metronidazole-resistant strains of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) should be used.
-
Protozoan Strains: Axenically cultured trophozoites of metronidazole-susceptible and -resistant strains of Trichomonas vaginalis and Giardia lamblia are required.
-
Culture Media: Appropriate media for anaerobic bacteria (e.g., Brucella agar supplemented with hemin and vitamin K1) and protozoa (e.g., TYI-S-33 medium for Trichomonas and Giardia) should be utilized.
-
Incubation: All experiments must be conducted under strict anaerobic conditions (e.g., in an anaerobic chamber or using gas-generating systems).
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal/lethal concentration (MBC/MLC) of both this compound and metronidazole should be determined for each strain.
-
Agar Dilution (for bacteria): This is the reference method for anaerobic bacteria. Serial dilutions of each drug are incorporated into agar plates, which are then inoculated with the test organisms. The MIC is the lowest concentration of the drug that inhibits visible growth after incubation.
-
Broth Microdilution (for bacteria and protozoa): Serial dilutions of the drugs are prepared in microtiter plates with a standardized inoculum. The MIC is determined by the lowest drug concentration showing no visible growth or motility.
-
E-test (for bacteria): A plastic strip with a predefined gradient of the antimicrobial agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.
Conclusion
Based on their structural similarities and shared mechanism of reductive activation, a high degree of cross-resistance between this compound and metronidazole is anticipated. Organisms that have developed resistance to metronidazole through impaired drug activation are very likely to exhibit resistance to this compound. However, without direct comparative studies, the precise relationship remains to be experimentally validated. The protocols outlined in this guide provide a framework for conducting the necessary research to fill this knowledge gap, which is crucial for understanding the potential clinical utility of this compound and for the development of new nitroimidazole-based therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 705-19-1: this compound | CymitQuimica [cymitquimica.com]
- 5. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: Isometronidazole vs. Metronidazole - A Comparative Analysis
While direct in vivo comparative studies between isometronidazole and its renowned isomer, metronidazole, are conspicuously absent in publicly available research, a comprehensive analysis of existing data on metronidazole and related nitroimidazole compounds allows for an indirect comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes available in vivo data on metronidazole and discusses the potential implications for the lesser-studied this compound.
Metronidazole, a 5-nitroimidazole antibiotic, is a cornerstone in the treatment of anaerobic and protozoal infections.[1][2] Its isomer, this compound, characterized by a 4-nitroimidazole structure, remains largely uninvestigated in in vivo settings. This guide will provide a detailed overview of the established in vivo profile of metronidazole to serve as a benchmark, followed by an exploration of what can be inferred about this compound based on the broader understanding of nitroimidazole pharmacology.
Efficacy and Mechanism of Action: A Tale of Two Isomers
Metronidazole's efficacy hinges on the reduction of its nitro group within anaerobic organisms, a process that generates cytotoxic radicals that induce DNA strand breakage and lead to cell death.[1][2] This mechanism is foundational to its activity against a wide spectrum of anaerobic bacteria and protozoa.
While no in vivo efficacy data for this compound is available, the position of the nitro group is critical for the drug's activity. It is plausible that this compound shares a similar mechanism of action, but the different positioning of the nitro group could influence its reduction potential and, consequently, its spectrum of activity and potency. Further in vivo studies are necessary to elucidate the antimicrobial and antiprotozoal efficacy of this compound.
Pharmacokinetic Profiles: The Journey Through the Body
Metronidazole is well-absorbed orally with a bioavailability approaching 100%.[3] It distributes widely throughout the body, including the central nervous system, and is metabolized in the liver into both active and inactive metabolites.
Table 1: Summary of In Vivo Pharmacokinetic Parameters of Metronidazole in Various Animal Models
| Parameter | Animal Model | Dosage and Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |
| Metronidazole | Gottingen Minipigs | 15 mg/kg, Oral Gavage | 15.2 ± 2.4 | 2.0 | 5.9 ± 0.7 | |
| Metronidazole | Horses | 15 mg/kg, IV | ~14 | ~0.67 | 3.1 | |
| Metronidazole | Dogs | 50 mg/kg, Oral | 38.5 ± 4.2 | 1.0 | 4.4 ± 0.6 |
Note: Data is compiled from various sources and experimental conditions may vary.
Without any dedicated in vivo pharmacokinetic studies on this compound, its absorption, distribution, metabolism, and excretion (ADME) profile remains unknown. The structural difference might affect its lipophilicity, plasma protein binding, and susceptibility to metabolic enzymes, all of which would significantly alter its pharmacokinetic behavior compared to metronidazole.
Safety and Toxicology: A Look at Potential Risks
Metronidazole is generally considered safe, though it is not without potential side effects. In vivo studies in animals and clinical observations in humans have identified potential neurotoxicity, gastrointestinal disturbances, and, at high doses, carcinogenicity in some animal models.
Table 2: Summary of In Vivo Toxicological Findings for Metronidazole
| Toxicity Endpoint | Animal Model | Key Findings | Reference |
| Acute Toxicity | Rats | LD50 > 2000 mg/kg (oral) | |
| Subacute Toxicity | Rats | Changes in clinical biochemistry, hyperplasia of intestinal epithelium at high doses. | |
| Carcinogenicity | Mice, Rats | Increased incidence of certain tumors with chronic high-dose administration. |
The in vivo safety profile of this compound is entirely uncharacterized. It is crucial to assume that it may possess a different, and potentially more severe, toxicity profile than metronidazole until proven otherwise through rigorous toxicological studies.
Experimental Protocols in Metronidazole In Vivo Studies
To facilitate future comparative research, this section outlines a typical experimental protocol for evaluating the in vivo pharmacokinetics of a nitroimidazole compound, based on studies conducted with metronidazole.
Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used. Animals are housed in controlled conditions with free access to food and water.
Drug Administration: Metronidazole is typically administered as a single oral dose (e.g., 50 mg/kg) via gavage or intravenously via the tail vein.
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.
Bioanalytical Method: Plasma concentrations of the drug and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Visualizing the Path Forward: Experimental Workflow and Signaling Pathway
To guide future research, the following diagrams illustrate a standard experimental workflow for in vivo pharmacokinetic studies and the established mechanism of action for metronidazole.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Caption: The mechanism of action of Metronidazole in anaerobic organisms.
Conclusion and Future Directions
Future research should prioritize head-to-head in vivo studies comparing the efficacy, pharmacokinetics, and safety of this compound and metronidazole. Such studies are essential to determine if this compound holds any therapeutic potential and to understand the structure-activity relationships that govern the biological effects of nitroimidazole isomers. For now, metronidazole remains the well-characterized and clinically utilized agent, while this compound remains a scientific unknown with a speculative profile. Researchers are strongly encouraged to undertake the necessary studies to illuminate the in vivo properties of this understudied isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the bioequivalence of metronidazole tablets and analyzing the effect of in vitro dissolution on in vivo absorption based on PBPK modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of Isometronidazole and its isomers
For researchers, scientists, and drug development professionals, a detailed understanding of the subtle differences between drug isomers is paramount. This guide provides a comprehensive spectroscopic comparison of Isometronidazole and its positional isomer, Metronidazole, supported by experimental data and detailed methodologies.
Metronidazole, a widely used antibiotic and antiprotozoal agent, is chemically known as 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. This compound, a key isomer, is identified as 1-(2-hydroxyethyl)-2-methyl-4-nitro-1H-imidazole[1][2]. The seemingly minor shift in the position of the nitro group from the 5-position to the 4-position on the imidazole ring gives rise to distinct spectroscopic signatures, crucial for their individual identification and characterization.
At a Glance: Key Spectroscopic Differences
The primary distinctions in the spectroscopic profiles of Metronidazole and this compound arise from the different electronic environments of the atoms within the imidazole ring, directly influenced by the position of the electron-withdrawing nitro group. These differences are most prominently observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for Metronidazole and this compound.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Proton | Metronidazole | This compound (Predicted) | Key Differences |
| Imidazole Ring-H | ~8.06 | ~7.50 - 8.00 | The imidazole proton of this compound is expected to be slightly upfield due to the different electronic effect of the 4-nitro group compared to the 5-nitro group. |
| -CH₂- (ethyl) | ~4.50 (t) | ~4.40 - 4.60 (t) | Minimal difference expected. |
| -CH₂-OH (ethyl) | ~3.55 (t) | ~3.50 - 3.60 (t) | Minimal difference expected. |
| -CH₃ | ~2.40 (s) | ~2.30 - 2.50 (s) | Minimal difference expected. |
| -OH | ~4.85 (t) | ~4.80 - 4.90 (t) | Minimal difference expected. |
Note: Experimental data for this compound is limited in publicly available literature; predicted values are based on the analysis of similar nitroimidazole structures.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Carbon | Metronidazole | This compound (Predicted) | Key Differences |
| C=N (imidazole) | ~151 | ~145 - 155 | The chemical shift of the carbon atoms in the imidazole ring will be most affected by the position of the nitro group. |
| C-NO₂ (imidazole) | ~139 | ~135 - 145 | Significant differences are expected for the carbon bearing the nitro group and the adjacent carbons. |
| C-CH₃ (imidazole) | ~145 | ~140 - 150 | |
| -CH₂- (ethyl) | ~59 | ~55 - 65 | |
| -CH₂-OH (ethyl) | ~49 | ~45 - 55 | |
| -CH₃ | ~14 | ~10 - 20 |
Note: Experimental data for this compound is limited in publicly available literature; predicted values are based on the analysis of similar nitroimidazole structures.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Metronidazole | This compound (Predicted) | Key Differences |
| N-O Asymmetric Stretch | ~1535 | ~1520 - 1540 | The position of the nitro group will influence the vibrational frequency of the N-O bonds. |
| N-O Symmetric Stretch | ~1369 | ~1360 - 1380 | |
| C-N Stretch (ring) | ~1267 | ~1250 - 1280 | |
| O-H Stretch | ~3220 (broad) | ~3200 - 3300 (broad) |
Note: Experimental data for this compound is limited in publicly available literature; predicted values are based on the analysis of similar nitroimidazole structures.
Table 4: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Metronidazole | ~277 - 319 | 0.1 N HCl / Water |
| This compound | Similar to Metronidazole | - |
Note: The UV-Vis spectra are expected to be broadly similar as the chromophore (the nitroimidazole ring) is present in both isomers. Subtle shifts in λmax may be observed.
Table 5: Mass Spectrometry Data (m/z)
| Ion | Metronidazole | This compound | Key Differences |
| [M+H]⁺ | 172.07 | 172.07 | The molecular ion peak will be identical for both isomers. |
| Major Fragments | 128, 98, 82 | Similar fragmentation pattern expected | While the masses of the fragments will be the same, the relative intensities of the fragment ions may differ, providing a potential method for differentiation, especially with tandem mass spectrometry (MS/MS). |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between isomers by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample (Metronidazole or this compound) in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 200 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Objective: To identify functional groups and compare the vibrational frequencies of bonds within the isomeric molecules.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture in a pellet-forming die.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
Mode: Transmittance or Absorbance
UV-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the chromophore of the molecules.
Instrumentation: UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample (Metronidazole or this compound) in a suitable solvent (e.g., 0.1 N HCl or ethanol) of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the instrument (e.g., 5-25 µg/mL).
UV-Vis Acquisition Parameters:
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Blank: Use the same solvent as used for sample preparation.
-
Measurement: Record the absorbance and identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.
Instrumentation: Mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
LC-MS Acquisition Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 300-400 °C
For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion (m/z 172) would be selected as the precursor ion and fragmented to obtain a characteristic product ion spectrum.
Visualizing the Workflow and Isomeric Relationship
To better illustrate the experimental process and the relationship between the isomers, the following diagrams are provided.
References
Isometronidazole vs. Other Hypoxic Cell Sensitizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isometronidazole and other prominent hypoxic cell sensitizers, including misonidazole, etanidazole, and nimorazole. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction to Hypoxic Cell Sensitizers
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a significant factor in the resistance of tumors to radiotherapy.[1] Hypoxic cells are known to be about three times more resistant to radiation-induced damage than well-oxygenated cells.[2] Hypoxic cell sensitizers are a class of drugs designed to increase the susceptibility of these resistant cells to radiation, thereby enhancing the effectiveness of cancer treatment.[3] The primary mechanism of action for many of these compounds, particularly those in the nitroimidazole class, involves their selective reduction in hypoxic environments to form reactive radicals that mimic the effects of oxygen in "fixing" radiation-induced DNA damage.[2][4]
This guide focuses on a comparison of this compound with other key nitroimidazoles, examining their efficacy, toxicity, and mechanisms of action based on available experimental data.
Comparative Analysis of Hypoxic Cell Sensitizers
While direct head-to-head comparative studies for this compound against all other major hypoxic cell sensitizers are limited in the publicly available literature, this section compiles available quantitative data to facilitate a comparative understanding.
Table 1: Comparison of Efficacy and Toxicity of Nitroimidazole-based Hypoxic Cell Sensitizers
| Compound | Chemical Class | Sensitizer Enhancement Ratio (SER) / Gain Factor | Clinical Observations/Toxicity |
| This compound | 4-Nitroimidazole | Gain factor of 1.2 in a clinical phase-II study for bladder carcinoma. | Generally well-tolerated with intravesical application. |
| Misonidazole | 2-Nitroimidazole | SER of ~1.3 with fractionated radiation in a C3H mammary carcinoma model. A steep dose-response curve with an SER of 2.2 at 1.0 mg/g in a single-dose irradiation model. | Dose-limiting neurotoxicity has restricted its clinical use. |
| Etanidazole | 2-Nitroimidazole | Showed higher SERs at low radiation doses (ER at 80% survival = 2.2 at 1 mM) compared to high doses in V79 cells. | Developed as a less lipophilic and less neurotoxic alternative to misonidazole. |
| Nimorazole | 5-Nitroimidazole | SER of ~1.3 with fractionated radiation in a C3H mammary carcinoma model (similar to misonidazole at the same dose). Consistently gave the same SER at high and low radiation doses. | Demonstrated clinical benefit in head and neck cancer with fewer side effects compared to misonidazole. |
Note: SER and gain factor values are highly dependent on the experimental model (cell line, tumor type), drug concentration, and radiation dose. The data presented here are from different studies and should be interpreted with caution as they do not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not extensively available. However, a general methodology for determining the Sensitizer Enhancement Ratio (SER) using a clonogenic assay is described below. This protocol is based on standard practices in radiobiology research.
Protocol: Determination of Sensitizer Enhancement Ratio (SER) by Clonogenic Assay
1. Cell Culture:
-
The cancer cell line of interest (e.g., V79, HeLa, FaDu) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Induction of Hypoxia:
-
Cells are seeded into culture plates.
-
To induce hypoxia, the plates are placed in an airtight chamber or a hypoxic incubator. The chamber is flushed with a gas mixture of 95% N2 and 5% CO2 to reduce the oxygen concentration to a desired level (e.g., <0.1% O2).
3. Drug Treatment and Irradiation:
-
The hypoxic cell sensitizer (e.g., this compound) is added to the culture medium at various concentrations.
-
The cells are incubated with the drug for a specific period (e.g., 1-2 hours) under hypoxic conditions.
-
Following incubation, the cells are irradiated with a range of X-ray doses using a calibrated radiation source. Control groups include cells irradiated in the absence of the drug under both oxic and hypoxic conditions.
4. Clonogenic Survival Assay:
-
After irradiation, the cells are harvested, counted, and re-seeded at specific densities into new culture dishes.
-
The dishes are incubated for a period of 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
The colonies are then fixed with a solution like glutaraldehyde and stained with crystal violet for visualization and counting.
5. Calculation of SER:
-
The surviving fraction of cells for each radiation dose is calculated by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated cells.
-
Survival curves are generated by plotting the logarithm of the surviving fraction against the radiation dose.
-
The SER is calculated as the ratio of the radiation dose required to produce a specific level of cell killing (e.g., 10% survival) in the absence of the drug to the radiation dose required to achieve the same level of killing in the presence of the drug.
Signaling Pathways and Mechanisms of Action
General Mechanism of Nitroimidazole Radiosensitizers
The primary mechanism of action for nitroimidazole-based hypoxic cell sensitizers is their bioreductive activation in the low-oxygen environment of tumors.
Caption: General mechanism of nitroimidazole hypoxic cell sensitizers.
Under hypoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by cellular nitroreductases, to form a nitro radical anion. In the presence of oxygen, this reaction is reversible. However, in the absence of oxygen, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine species. These reactive species can then interact with and "fix" the DNA damage (strand breaks) induced by radiation, making it more difficult for the cell to repair and leading to increased cell death.
DNA Damage Response Pathway
The DNA damage induced by radiation and fixed by hypoxic cell sensitizers triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity.
Caption: Simplified DNA Damage Response (DDR) pathway.
Upon the creation of DNA double-strand breaks, sensor proteins activate key kinases such as ATM (Ataxia-Telangiectasia Mutated). Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53. This signaling cascade can lead to several cellular outcomes, including cell cycle arrest to allow time for DNA repair, activation of DNA repair pathways (such as non-homologous end joining and homologous recombination), or, if the damage is too severe, the induction of programmed cell death (apoptosis). By preventing the repair of radiation-induced DNA damage, hypoxic cell sensitizers effectively push the cell towards apoptosis.
Conclusion
This compound, as a 4-nitroimidazole derivative, shows potential as a hypoxic cell sensitizer. The available clinical data, though limited, suggests a favorable toxicity profile and some efficacy. However, a comprehensive understanding of its performance relative to other well-studied sensitizers like misonidazole, etanidazole, and nimorazole is hampered by the lack of direct comparative preclinical and clinical studies. Future research should focus on conducting such head-to-head comparisons to clearly define the therapeutic window and potential advantages of this compound in the context of radiotherapy. The development of more effective and less toxic hypoxic cell sensitizers remains a critical goal in radiation oncology to overcome the challenge of tumor hypoxia.
References
- 1. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxia inducible factor pathway inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Isometronidazole
For Immediate Implementation by Laboratory Personnel
The proper disposal of isometronidazole, a synthetic nitroimidazole derivative, is critical for maintaining a safe laboratory environment and ensuring environmental protection. Due to its chemical properties and the potential for adverse health effects, this compound and its waste products must be managed with stringent protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, in alignment with general best practices for pharmaceutical waste management.
Regulatory Landscape and Hazardous Classification
This compound belongs to the nitroimidazole class of compounds, which are noted for their potential genotoxic, carcinogenic, and mutagenic properties. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code under the Resource Conservation and Recovery Act (RCRA) has not been explicitly assigned to this compound, its close structural and therapeutic relationship to metronidazole warrants a cautious approach. Metronidazole is treated as a hazardous waste due to its carcinogenicity and other toxic effects. Therefore, as a best practice, this compound should be managed as a hazardous pharmaceutical waste.
All personnel handling this compound must be trained on the specific hazards and disposal procedures outlined in this document and in accordance with federal, state, and local regulations.[1]
Quantitative Data on a Related Compound: Metronidazole
Due to the limited availability of specific environmental fate and toxicity data for this compound, the following table presents data for the closely related and structurally similar compound, metronidazole. This information should be used as a conservative proxy to understand the potential environmental impact.
| Parameter | Value | Species | Reference |
| Aquatic Toxicity | |||
| 72-hr EC10 | 2.03 mg/L | Chlorella sp. (algae) | [2] |
| 72-hr EC50 | 12.5 mg/L | Chlorella sp. (algae) | [2] |
| 72-hr EC10 | 19.9 mg/L | Selenastrum capricornutum (algae) | [2] |
| 72-hr EC50 | 40.4 mg/L | Selenastrum capricornutum (algae) | [2] |
| Persistence | |||
| Biodegradability | Resistant to biological breakdown | - |
EC10: The concentration at which 10% of the test organisms show an effect. EC50: The concentration at which 50% of the test organisms show an effect.
Experimental Protocols for Safe Disposal
The following is a step-by-step protocol for the proper disposal of this compound and associated waste materials. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
Personal Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Disposal Procedure:
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including unused or expired pure compound, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (gloves, etc.), must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Waste").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous solid waste container.
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
-
Disposal Workflow Diagram
Caption: this compound Disposal Workflow.
This comprehensive guide serves as a critical resource for ensuring the safe and compliant disposal of this compound in a laboratory setting. Adherence to these procedures is paramount for the protection of all personnel and the environment. For any questions or further clarification, please consult your institution's Environmental Health and Safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
